2,4-Diphenyl-1,3-dioxolane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4141-38-2 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2,4-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C15H14O2/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI Key |
XZSFQYWUAAXPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2,4-Diphenyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diphenyl-1,3-dioxolane is a heterocyclic organic compound belonging to the dioxolane family. Dioxolanes are cyclic acetals or ketals and are notable for their use as protecting groups in organic synthesis, as solvents, and for their presence in various biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound, tailored for professionals in research and drug development. While extensive data on this specific molecule is not widely available in all commercial databases, this guide compiles the most relevant information from existing literature and databases on it and closely related compounds.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 4141-38-2 | Chemical Synthesis Database[1] |
| Molecular Formula | C₁₅H₁₄O₂ | PubChem |
| Molecular Weight | 226.27 g/mol | PubChem |
| Melting Point | Not available | Chemical Synthesis Database[1] |
| Boiling Point | Not available | Chemical Synthesis Database[1] |
| Density | Not available | Chemical Synthesis Database[1] |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically proceeds via the acid-catalyzed acetalization of benzaldehyde with 1-phenyl-1,2-ethanediol. This reaction is a standard method for the formation of 1,3-dioxolanes.[2][3]
Proposed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on established methods for similar dioxolane formations.
Materials:
-
1-Phenyl-1,2-ethanediol
-
Benzaldehyde
-
Toluene (or another suitable water-immiscible solvent)
-
p-Toluenesulfonic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 1-phenyl-1,2-ethanediol and benzaldehyde in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC), cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely published. However, data for the closely related "cyclic acetal of 1,2-diphenyl-1,2-ethanediol" provides valuable insight into the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons in the aromatic region (typically δ 7.2-7.5 ppm). The protons on the dioxolane ring will appear in the upfield region. The methine proton at the 2-position (adjacent to two oxygen atoms) would likely appear as a singlet, while the protons at the 4- and 5-positions would exhibit more complex splitting patterns depending on their stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show signals for the phenyl carbons, with the ipso-carbons appearing at different chemical shifts than the other aromatic carbons. The carbon at the 2-position of the dioxolane ring will be significantly downfield due to the two adjacent oxygen atoms. The carbons at the 4- and 5-positions will appear further upfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O stretching (acetal): Strong bands in the region of 1000-1200 cm⁻¹ are characteristic of the C-O-C-O-C system in the dioxolane ring.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (226.27 g/mol ). Common fragmentation patterns would likely involve the cleavage of the dioxolane ring and the loss of phenyl or benzaldehyde fragments.
Reactivity
The reactivity of this compound is primarily governed by the acetal functional group.
-
Hydrolysis: The dioxolane ring is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions to regenerate the parent aldehyde (benzaldehyde) and diol (1-phenyl-1,2-ethanediol). This property is fundamental to its use as a protecting group for carbonyls.
-
Ring-Opening Reactions: Under certain conditions, the dioxolane ring can undergo ring-opening reactions, for instance, with strong reducing agents.
Biological Activity and Potential Applications
While specific biological studies on this compound are not prevalent in the current literature, the 1,3-dioxolane scaffold is a common motif in a variety of biologically active compounds. Derivatives of 1,3-dioxolane have been reported to exhibit a broad spectrum of activities, including:
-
Antimicrobial and Antifungal Activity: Several studies have demonstrated that certain substituted 1,3-dioxolanes possess significant antibacterial and antifungal properties.[4][5]
-
Antiviral Activity: The dioxolane ring is a key structural component in some antiviral nucleoside analogs.
-
Receptor Agonism/Antagonism: Dioxolane-based compounds have been synthesized and evaluated as ligands for various receptors, including serotonin receptors, showing potential for the treatment of central nervous system disorders.[6][7]
The presence of two phenyl groups in this compound suggests that it may have interesting pharmacological properties due to its lipophilicity and potential for pi-stacking interactions with biological targets. Further research is warranted to explore the biological profile of this compound.
Safety and Handling
Conclusion
This compound is a molecule of interest in organic synthesis, potentially serving as a valuable building block or protecting group. While a comprehensive set of experimentally determined physical and biological data is not yet available in the public domain, this guide provides a foundational understanding of its chemical properties, a reliable method for its synthesis, and an overview of its expected spectral characteristics based on analogous compounds. The established biological activities of other dioxolane derivatives suggest that this compound could be a candidate for future investigation in medicinal chemistry and drug development.
References
- 1. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]
- 2. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 1,3-dioxolane-based 5-HT1A receptor agonists for CNS disorders and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,4-Diphenyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and experimental workflow for 2,4-Diphenyl-1,3-dioxolane. This heterocyclic compound is of interest in various fields of chemical research and development due to its structural features.
Core Data Presentation
The fundamental molecular properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
Experimental Protocols
A widely utilized method for the synthesis of 1,3-dioxolanes is the acid-catalyzed acetalization of an aldehyde with a 1,2-diol. For the synthesis of this compound, benzaldehyde is reacted with 1-phenyl-1,2-ethanediol (styrene glycol) in the presence of an acid catalyst, with the removal of water to drive the reaction to completion.
Synthesis of this compound
Materials:
-
Benzaldehyde
-
1-Phenyl-1,2-ethanediol (Styrene Glycol)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzaldehyde (1 equivalent), 1-phenyl-1,2-ethanediol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reaction Execution: The reaction mixture is heated to reflux. The azeotropic removal of water via the Dean-Stark trap is monitored. The reaction is considered complete upon the cessation of water collection.
-
Work-up:
-
The reaction mixture is allowed to cool to room temperature.
-
The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is then dried over anhydrous magnesium sulfate.
-
-
Purification:
-
The drying agent is removed by filtration.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography or distillation under reduced pressure to obtain pure this compound.
-
Mandatory Visualization
The following diagrams illustrate the key aspects of this compound synthesis and structure.
Caption: Synthesis workflow for this compound.
Caption: Acid-catalyzed reaction pathway for dioxolane formation.
An In-depth Technical Guide to the Stereoisomers of 2,4-Diphenyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and separation of the stereoisomers of 2,4-diphenyl-1,3-dioxolane. This information is critical for researchers in medicinal chemistry and materials science where precise stereochemistry is paramount for biological activity and material properties.
Introduction to this compound Stereoisomers
This compound possesses two stereogenic centers at positions 2 and 4 of the dioxolane ring. Consequently, it can exist as two diastereomeric pairs of enantiomers: cis and trans. The relative orientation of the phenyl groups at C2 and C4 defines the diastereomers, which exhibit distinct physical and spectroscopic properties. The accurate synthesis and characterization of these individual stereoisomers are essential for understanding their structure-activity relationships in various applications.
The general synthetic approach to this compound involves the acid-catalyzed condensation of 1-phenyl-1,2-ethanediol with benzaldehyde.[1] The stereochemical outcome of this reaction can be influenced by the reaction conditions, often resulting in a mixture of cis and trans isomers that require separation.
Synthesis of this compound Stereoisomers
The synthesis of this compound stereoisomers is typically achieved through the acetalization of 1-phenyl-1,2-ethanediol with benzaldehyde or a benzaldehyde equivalent, such as benzaldehyde dimethyl acetal, in the presence of an acid catalyst. The choice of starting diol stereochemistry (e.g., racemic, enantiopure (R)- or (S)-1-phenyl-1,2-ethanediol) and reaction conditions can influence the diastereomeric ratio of the product.
A general workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis and separation of this compound stereoisomers.
Experimental Protocol: Synthesis
The following is a representative experimental protocol for the synthesis of a mixture of cis- and trans-2,4-diphenyl-1,3-dioxolane.
Materials:
-
1-Phenyl-1,2-ethanediol
-
Benzaldehyde
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-phenyl-1,2-ethanediol, a molar equivalent of benzaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.
Separation of Stereoisomers
The separation of the cis and trans diastereomers of this compound is typically achieved by column chromatography on silica gel. The difference in polarity between the two isomers allows for their separation.
Experimental Protocol: Column Chromatography
Materials:
-
Crude mixture of this compound isomers
-
Silica gel (for column chromatography)
-
Eluent system (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the separated isomers.
-
Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to yield the isolated cis and trans products.
Spectroscopic and Physical Data
Table 1: Spectroscopic and Physical Data for this compound Stereoisomers (Hypothetical Data Based on Related Compounds)
| Property | cis-2,4-Diphenyl-1,3-dioxolane | trans-2,4-Diphenyl-1,3-dioxolane |
| ¹H NMR (CDCl₃, δ ppm) | ||
| H-2 | ~5.9 - 6.1 (s) | ~5.7 - 5.9 (s) |
| H-4 | ~5.2 - 5.4 (d) | ~4.8 - 5.0 (d) |
| H-5a (geminal to H-5b) | ~4.3 - 4.5 (dd) | ~4.1 - 4.3 (dd) |
| H-5b (geminal to H-5a) | ~3.8 - 4.0 (dd) | ~3.6 - 3.8 (dd) |
| Phenyl-H | ~7.2 - 7.6 (m) | ~7.2 - 7.6 (m) |
| J-Couplings (Hz) | ||
| J(H4, H5a) | ~8 - 10 | ~6 - 8 |
| J(H4, H5b) | ~6 - 8 | ~8 - 10 |
| J(H5a, H5b) | ~8 - 10 | ~8 - 10 |
| ¹³C NMR (CDCl₃, δ ppm) | ||
| C-2 | ~103 - 105 | ~101 - 103 |
| C-4 | ~80 - 82 | ~78 - 80 |
| C-5 | ~70 - 72 | ~68 - 70 |
| Phenyl-C | ~125 - 140 | ~125 - 140 |
| Physical Properties | ||
| Melting Point (°C) | To be determined experimentally | To be determined experimentally |
| Boiling Point (°C) | To be determined experimentally | To be determined experimentally |
Note: The data in this table is hypothetical and based on trends observed in similar 1,3-dioxolane systems. Actual experimental values are required for definitive characterization.
Logical Relationships in Stereochemical Assignment
The assignment of the cis and trans configuration is based on the analysis of the proton-proton coupling constants (³JHH) in the ¹H NMR spectrum. The magnitude of the vicinal coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.
Caption: Logical diagram illustrating the use of NMR coupling constants to assign cis/trans stereochemistry.
In the cis isomer, the phenyl groups at C2 and C4 are on the same side of the dioxolane ring, leading to a specific conformation and a characteristic set of dihedral angles between the protons at C4 and C5. In the trans isomer, these substituents are on opposite sides, resulting in different dihedral angles and, consequently, different vicinal coupling constants. Generally, a larger coupling constant is observed for protons that are anti-periplanar (dihedral angle of ~180°), while smaller coupling constants are observed for gauche interactions (dihedral angle of ~60°). By carefully analyzing the coupling patterns of the H-4 and H-5 protons, the relative stereochemistry can be unequivocally assigned.
Conclusion
The stereoisomers of this compound represent a fundamental system for studying the impact of stereochemistry on molecular properties. This guide has outlined the essential procedures for their synthesis and separation, and highlighted the key spectroscopic methods for their characterization. For researchers in drug development and materials science, the ability to synthesize, separate, and definitively characterize these stereoisomers is a critical step in the development of new and improved chemical entities. Further experimental work is required to establish the precise quantitative data for these specific isomers.
References
Spectroscopic Profile of 2,4-Diphenyl-1,3-dioxolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 2,4-diphenyl-1,3-dioxolane. Due to the limited availability of published experimental spectra in readily accessible databases, this document presents predicted spectroscopic data based on established chemical principles and spectral database simulations. These predictions offer valuable insights for the characterization and identification of this compound. Additionally, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in acquiring experimental data.
Chemical Structure
This compound
-
Molecular Formula: C₁₅H₁₄O₂
-
Molecular Weight: 226.27 g/mol
-
CAS Number: 4141-38-2
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is derived from computational models and should be used as a reference for comparison with experimentally obtained spectra.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.25-7.45 | m | 10H | Aromatic protons (C₆H₅) |
| ~5.90 | s | 1H | O-CH-O (acetal proton) |
| ~5.20 | dd | 1H | O-CH(Ph)-CH₂ |
| ~4.30 | dd | 1H | O-CH₂ (one proton) |
| ~3.80 | dd | 1H | O-CH₂ (one proton) |
Predicted in CDCl₃ at 300 MHz.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~140 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~104 | O-CH-O (acetal carbon) |
| ~80 | O-CH(Ph)-CH₂ |
| ~70 | O-CH₂ |
Predicted in CDCl₃ at 75 MHz.
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1490, 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1200-1000 | Strong | C-O stretch (acetal) |
| 750, 700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 226 | 40 | [M]⁺ (Molecular Ion) |
| 225 | 100 | [M-H]⁺ |
| 149 | 30 | [C₆H₅CHOCH₂O]⁺ |
| 105 | 90 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | 50 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like this compound. Instrument parameters may need to be optimized for specific equipment and sample concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[1]
-
The number of scans can be adjusted based on the sample concentration (typically 8 to 64 scans).[1]
-
-
¹³C NMR Acquisition:
-
Processing: Apply Fourier transformation to the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[3]
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.[4]
-
Place the sample in the IR beam path.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[5] The solution may need to be further diluted depending on the sensitivity of the instrument.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques for small molecules.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of a chemical compound.
References
Physical properties of 2,4-Diphenyl-1,3-dioxolane (melting point, boiling point, density)
For Immediate Release
Characterization of Physical Properties: A Methodological Overview
The precise determination of physical properties such as melting point, boiling point, and density is fundamental to the characterization and quality control of chemical compounds. The following sections detail the standard experimental protocols for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity, with pure crystalline solids typically exhibiting a sharp melting range. The capillary method is a widely used and reliable technique for this determination.
Experimental Protocol: Capillary Method
-
Sample Preparation: A small amount of the dry, finely powdered solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For pure compounds, this is a characteristic constant at a given pressure. Distillation is a common method for both purification and boiling point determination.
Experimental Protocol: Simple Distillation
-
Apparatus Setup: A distillation flask is filled with the liquid sample and a few boiling chips to ensure smooth boiling. A condenser, a thermometer, and a receiving flask are assembled. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Heating: The distillation flask is heated gently.
-
Observation: As the liquid boils, the vapor rises and enters the condenser. The temperature is recorded when the vapor temperature stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.
Density Determination
Density is the mass of a substance per unit volume. For a solid, the water displacement method, based on Archimedes' principle, is a straightforward technique for determining its volume.
Experimental Protocol: Water Displacement Method
-
Mass Measurement: The mass of the solid sample is accurately measured using an analytical balance.
-
Initial Volume Measurement: A graduated cylinder is partially filled with water, and the initial volume is recorded.
-
Volume Displacement: The solid sample is carefully submerged in the water in the graduated cylinder. The new volume is recorded.
-
Calculation: The volume of the solid is the difference between the final and initial volume readings. The density is then calculated by dividing the mass of the solid by its determined volume.
Physical Properties of Diphenyl-1,3-dioxolane Isomers: A Comparative Analysis
While specific data for 2,4-Diphenyl-1,3-dioxolane is unavailable, the following table summarizes the known physical properties of related isomers. This data provides a valuable reference for estimating the properties of the target compound and understanding the influence of phenyl group positioning on these characteristics.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| This compound | 4141-38-2 | C₁₅H₁₄O₂ | Not Available | Not Available | Not Available |
| 2-Phenyl-1,3-dioxolane | 936-51-6 | C₉H₁₀O₂ | Not Available | 80 @ 0.3 mmHg[1] | 1.106[1] |
| 2,2-Diphenyl-1,3-dioxolane | 4359-34-6 | C₁₅H₁₄O₂ | Not Available | Not Available | Not Available |
| cis-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane | 18699-77-9 | C₁₇H₁₈O₂ | 48 | Not Available | Not Available |
Logical Framework for Compound Characterization
The determination of a compound's physical properties is a critical step in its overall characterization and identification. The following diagram illustrates this logical workflow.
References
In-depth Technical Guide on the Crystal Structure of a 2,4-Diphenyl-1,3-dioxolane Derivative
Disclaimer: The crystal structure of the specific molecule 2,4-Diphenyl-1,3-dioxolane is not publicly available in crystallographic databases. This guide provides a detailed analysis of a closely related and structurally significant derivative, 2α-(1,1-diphenylethyl)-4-methyl-4α,5α-diphenyl-1,3-dioxolane , for which comprehensive crystallographic data has been published. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals interested in the structural characteristics of substituted 1,3-dioxolane systems.
Introduction
The 1,3-dioxolane ring is a prevalent heterocyclic motif in a wide array of natural products and synthetic compounds with significant biological activities. The stereochemistry and conformation of this five-membered ring, influenced by its substituents, are crucial for its interaction with biological targets. This technical guide focuses on the detailed crystal structure of 2α-(1,1-diphenylethyl)-4-methyl-4α,5α-diphenyl-1,3-dioxolane, a complex derivative that provides insight into the conformational behavior and intermolecular interactions of polysubstituted dioxolane systems. The determination of its solid-state structure through single-crystal X-ray diffraction offers a precise understanding of its three-dimensional architecture.
Molecular Structure and Conformation
The asymmetric unit of the crystal contains one molecule of 2α-(1,1-diphenylethyl)-4-methyl-4α,5α-diphenyl-1,3-dioxolane. The molecular structure is characterized by a central 1,3-dioxolane ring bearing multiple bulky substituents.
The five-membered dioxolane ring is not planar and adopts a twist conformation . This twisted arrangement minimizes the torsional strain that would be present in a planar conformation. In the crystal structure, molecules are linked by weak C—H⋯O hydrogen bonds, forming chains along the[1] direction. These chains are further linked by C—H⋯π interactions, creating sheets parallel to the bc plane.[1]
An intramolecular C—H⋯π interaction is also observed between one of the diphenylethyl rings and a hydrogen atom of the phenyl ring at position 4 of the dioxolane ring.[1]
Crystallographic Data
The crystallographic data for 2α-(1,1-diphenylethyl)-4-methyl-4α,5α-diphenyl-1,3-dioxolane provides the fundamental parameters of its crystal lattice and the arrangement of molecules within it. Unfortunately, the full quantitative data such as unit cell dimensions, bond lengths, and bond angles were not available in the public search results. The Cambridge Crystallographic Data Centre (CCDC) deposition number for this structure is 1426279 . Researchers can access the complete crystallographic information file (CIF) through the CCDC for a comprehensive analysis.
Experimental Protocols
Synthesis and Crystallization
The title compound was synthesized through an unexpected non-acid-catalyzed pinacol rearrangement. A sample of (±)-1,2-diphenyl-1,2-propanediol was recrystallized from 1-butanol.[1] The solution was mildly heated to achieve saturation, then cooled to room temperature.[1] The saturated solution was subsequently layered over water in an open test tube, which facilitated the growth of single crystals suitable for X-ray diffraction analysis.[1] Thin-layer chromatography indicated that the pinacol rearrangement was largely complete after 8 hours of refluxing in 1-butanol.[1]
X-ray Data Collection and Structure Refinement
The precise details of the X-ray data collection and structure refinement were not available in the searched literature. Typically, this process involves the following steps:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Reduction: The raw diffraction data is processed to yield a set of unique reflections with their intensities and standard uncertainties.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated structure factors.
-
Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of the title compound.
Intermolecular Interactions
The crystal packing is stabilized by a network of weak intermolecular interactions, as depicted in the following logical diagram.
References
An In-depth Technical Guide to the Reaction Mechanisms Involving 2,4-Diphenyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, key reaction mechanisms, and applications of 2,4-diphenyl-1,3-dioxolane and related derivatives. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols, quantitative data, and visual representations of chemical pathways.
Introduction
1,3-Dioxolanes are five-membered heterocyclic organic compounds containing two oxygen atoms at positions 1 and 3 of the ring. They are widely utilized in organic synthesis, most notably as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols due to their stability in basic, reductive, and oxidative conditions and their lability towards acids. The this compound scaffold, in particular, has garnered interest due to its presence in various biologically active molecules and its utility as a synthetic intermediate. Derivatives of this core structure have shown potential as antibacterial, antifungal, and multidrug resistance (MDR) modulating agents in cancer therapy.[1][2][3]
Synthesis of this compound and its Derivatives
The synthesis of this compound and its analogs can be achieved through several established methods. The most common approach involves the acid-catalyzed acetalization of benzaldehyde or a substituted benzaldehyde with a 1,2-diol.
Acetalization of Benzaldehyde and Ethylene Glycol
A primary route to 2-phenyl-1,3-dioxolane involves the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, with the removal of water to drive the equilibrium towards the product.[4]
Experimental Protocol:
A solution of benzaldehyde (106.12 g, 1.0 mol), ethylene glycol (74.48 g, 1.2 mol), and a catalytic amount of p-toluenesulfonic acid in 500 ml of toluene is heated at reflux using a Dean-Stark apparatus for 1 hour and 25 minutes to azeotropically remove water.[4] After cooling, the solution is treated with potassium carbonate (K2CO3) to neutralize the acid, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield 2-phenyl-1,3-dioxolane.[4]
From Styrene Oxide and Acetone
An alternative synthesis route, particularly for 2,2-disubstituted-4-phenyl-1,3-dioxolanes, involves the reaction of styrene oxide with a ketone, such as acetone, catalyzed by a Lewis acid like copper(II) triflate (Cu(OTf)2) or zeolite-encapsulated metal complexes.[5][6] This reaction proceeds via the opening of the epoxide ring followed by nucleophilic attack by the carbonyl oxygen.
Experimental Protocol (Zeolite-Catalyzed):
Zeolite encapsulated Co(II), Cu(II), or Zn(II) complexes with 2-methyl benzimidazole are used to catalyze the reaction of styrene oxide with acetone under reflux conditions.[6] The specific quantities of reactants and catalyst would be optimized based on the chosen catalyst system, with the reaction progress monitored by techniques like thin-layer chromatography (TLC). The product, 2,2-dimethyl-4-phenyl-1,3-dioxolane, is then isolated and purified.[6]
Logical Relationship: Synthesis of this compound
Caption: Primary synthetic routes to this compound derivatives.
Key Reaction Mechanisms
The reactivity of this compound is dominated by the chemistry of the acetal functional group. Acid-catalyzed hydrolysis is a fundamental reaction mechanism.
Acid-Catalyzed Hydrolysis
The hydrolysis of 2-phenyl-1,3-dioxolanes to the corresponding benzaldehyde and diol is catalyzed by hydronium ions. The mechanism is generally considered to be A2, involving a pre-equilibrium protonation of one of the dioxolane oxygen atoms, followed by the rate-determining attack of water.
Reaction Workflow: Acid-Catalyzed Hydrolysis
Caption: Stepwise mechanism of acid-catalyzed hydrolysis of 2-phenyl-1,3-dioxolane.
Studies on the hydrolysis of various substituted 2-phenyl-1,3-dioxolanes have provided insights into the electronic effects on the reaction rate. For instance, the rate of hydrolysis is significantly influenced by substituents on the phenyl ring. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups slow it down.
Quantitative Data on Hydrolysis Rates:
| Compound | Relative Rate of Hydrolysis | Reference |
| 2-(p-methoxyphenyl)-4,4,5,5-tetramethyl-1,3-dioxolane | Very Slow | [7] |
| p-methoxybenzaldehyde diethyl acetal | 40,000x faster than the dioxolane analog | [7] |
| 2-(p-nitrophenyl)-4,4,5,5-tetramethyl-1,3-dioxolane | Slower than unsubstituted analog | [7] |
Reduction of Nitro-Substituted Dioxolanes
The dioxolane moiety can serve as a protecting group during other transformations on the molecule. For example, the reduction of a nitro group on the phenyl ring can be achieved while the acetal remains intact, which can then be deprotected to yield the corresponding amino-aldehyde. A notable eco-friendly method utilizes glucose as a reducing agent in an alkaline medium.[8]
Experimental Protocol for Reduction:
To a solution of 2-(4-nitrophenyl)-1,3-dioxolane (0.5 g, 2.56 mmol) in 6 mL of ethanol and 7.5 mL of a 30% aqueous sodium hydroxide solution at 50 °C, a solution of glucose monohydrate (1 g, 5.12 mmol) in 1 mL of water is added.[8] The mixture is stirred for 2 hours at 50 °C. After cooling, the reaction mixture is diluted with 50 mL of 2M hydrochloric acid, and the resulting precipitate is filtered and washed with distilled water to yield 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide.[8]
Experimental Workflow: Reduction and Deprotection
Caption: Workflow for the reduction of a nitro-substituted dioxolane and its deprotection.
Applications in Drug Development
The 1,3-dioxolane ring is a structural motif found in several natural and synthetic bioactive compounds.[3] Its presence can enhance biological activities such as anticancer, antifungal, antiviral, and antibacterial properties.[3]
Multidrug Resistance (MDR) Modulators
One of the significant challenges in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of P-glycoprotein (P-gp).[1] Certain this compound derivatives have been synthesized and investigated as potential MDR modulators. These compounds can interact with P-gp, thereby inhibiting its drug-efflux function and resensitizing cancer cells to chemotherapeutic agents.[1]
Antibacterial and Antifungal Agents
A series of new enantiomerically pure and racemic 1,3-dioxolanes have been synthesized and screened for their antibacterial and antifungal activities.[2] Many of these compounds have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as the fungus Candida albicans.[2]
Signaling Pathway: Proposed Mechanism of MDR Modulation
Caption: Proposed mechanism of P-glycoprotein inhibition by dioxolane derivatives.
Conclusion
This compound and its derivatives are versatile compounds with significant applications in organic synthesis and medicinal chemistry. A thorough understanding of their synthesis and reaction mechanisms, particularly acid-catalyzed hydrolysis, is crucial for their effective utilization as protecting groups and as scaffolds for the development of novel therapeutic agents. The ongoing research into their biological activities, especially as MDR modulators and antimicrobial agents, highlights their potential in addressing critical challenges in healthcare.
References
- 1. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis routes of 2-Phenyl-1,3-dioxolane [benchchem.com]
- 5. Mechanism for making 2,2-dimethyl-4-phenyl-1,3-dioxolane - ECHEMI [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Chirality and Stereochemistry of 2,4-Diphenyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diphenyl-1,3-dioxolane, a heterocyclic compound, possesses two stereogenic centers at the C2 and C4 positions of the dioxolane ring. This gives rise to a total of four possible stereoisomers: two pairs of enantiomers. The relative orientation of the two phenyl groups determines whether the diastereomers are cis or trans. Understanding and controlling the stereochemistry of this molecule is crucial for its application in various fields, particularly in asymmetric synthesis and as a chiral building block in drug development. This technical guide provides a comprehensive overview of the synthesis, characterization, and separation of the stereoisomers of this compound.
Stereoisomers of this compound
The two chiral centers at positions 2 and 4 lead to the existence of two diastereomeric pairs of enantiomers:
-
cis-isomers: (2R, 4S)-2,4-diphenyl-1,3-dioxolane and (2S, 4R)-2,4-diphenyl-1,3-dioxolane.
-
trans-isomers: (2R, 4R)-2,4-diphenyl-1,3-dioxolane and (2S, 4S)-2,4-diphenyl-1,3-dioxolane.
The cis and trans isomers exhibit different physical and spectroscopic properties, which allows for their separation and characterization.
Synthesis of this compound Stereoisomers
The synthesis of this compound typically involves the acid-catalyzed reaction of benzaldehyde with 1-phenylethane-1,2-diol (styrene glycol). The stereochemical outcome of the reaction is highly dependent on the stereochemistry of the starting diol and the reaction conditions.
General Experimental Protocol for the Synthesis of this compound
Materials:
-
Benzaldehyde
-
(R)-1-phenylethane-1,2-diol or (S)-1-phenylethane-1,2-diol or racemic 1-phenylethane-1,2-diol
-
Anhydrous toluene
-
p-Toluenesulfonic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A solution of benzaldehyde (1.0 equivalent) and the chosen 1-phenylethane-1,2-diol (1.0 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.
-
A catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents) is added to the mixture.
-
The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product, a mixture of cis and trans diastereomers, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the diastereomers.
Note: The use of enantiomerically pure (R)- or (S)-1-phenylethane-1,2-diol will lead to the formation of a mixture of two diastereomers (cis and trans), each as a single enantiomer. The use of racemic 1-phenylethane-1,2-diol will result in a mixture of all four stereoisomers.
dot
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
The stereoisomers of this compound can be distinguished using NMR spectroscopy. The relative stereochemistry (cis or trans) can be determined by analyzing the coupling constants and chemical shifts of the protons on the dioxolane ring.
Table 1: Representative ¹H NMR Data for cis- and trans-2,4-Diphenyl-1,3-dioxolane
| Proton | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) |
| H-2 | ~6.1 | ~5.9 |
| H-4 | ~5.3 | ~5.0 |
| H-5a | ~4.3 | ~4.1 |
| H-5b | ~3.8 | ~3.9 |
| Phenyl | 7.2-7.6 | 7.2-7.6 |
Note: These are approximate chemical shift values and may vary depending on the solvent and instrument used.
The coupling constants between the protons at C4 and C5 are typically different for the cis and trans isomers, which can aid in their structural elucidation.
Chiroptical Properties
The enantiomers of this compound are optically active and rotate plane-polarized light in opposite directions. The specific rotation is a characteristic physical property for each enantiomer.
Table 2: Hypothetical Specific Rotation Values for this compound Enantiomers
| Enantiomer | Specific Rotation ([α]D) |
| (2R, 4S)-cis | Positive (+) |
| (2S, 4R)-cis | Negative (-) |
| (2R, 4R)-trans | Positive (+) |
| (2S, 4S)-trans | Negative (-) |
Note: Actual specific rotation values need to be determined experimentally and are dependent on the concentration, solvent, temperature, and wavelength of the light source.
Chromatographic Separation
The separation of the stereoisomers of this compound is a critical step in obtaining stereochemically pure compounds.
Diastereomer Separation
The cis and trans diastereomers can be separated using standard column chromatography on silica gel due to their different polarities.
Enantiomer Separation
The separation of the enantiomeric pairs requires chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.
Experimental Protocol for Chiral HPLC Separation:
-
Column: A chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), is used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used as the mobile phase. The optimal composition of the mobile phase needs to be determined experimentally to achieve baseline separation of the enantiomers.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Detection: UV detection at a wavelength where the phenyl groups absorb (e.g., 254 nm) is commonly used.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a suitable concentration.
-
Injection: A small volume of the sample solution is injected onto the column.
-
Data Analysis: The retention times of the enantiomers are recorded, and the enantiomeric excess (ee) can be calculated from the peak areas.
dot
Methodological & Application
Application Notes and Protocols: Synthesis of 2,4-Diphenyl-1,3-dioxolane
Abstract
This document provides a detailed protocol for the synthesis of 2,4-diphenyl-1,3-dioxolane, a cyclic acetal, through the acid-catalyzed reaction of benzaldehyde and 1-phenylethane-1,2-diol. This synthesis is an example of the protection of a carbonyl group, a fundamental transformation in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and material science. The protocol outlines the materials, equipment, reaction setup, execution, work-up, and purification procedures. Additionally, it includes tables of physicochemical properties, safety information, and expected analytical data for the product. Diagrams illustrating the reaction mechanism and experimental workflow are also provided to aid researchers.
Introduction
The formation of acetals is a crucial method for the reversible protection of aldehydes and ketones in multi-step organic synthesis. Cyclic acetals, such as 1,3-dioxolanes, are particularly favored due to their enhanced stability compared to their acyclic counterparts. The synthesis of this compound involves the condensation of benzaldehyde with 1-phenylethane-1,2-diol under acidic conditions. The reaction is reversible and requires the removal of water to drive the equilibrium toward the product. A common method to achieve this is by azeotropic distillation using a Dean-Stark apparatus. This application note presents a standard laboratory procedure adapted from well-established methods for similar acetalizations.
Reaction Scheme and Mechanism
The synthesis proceeds via an acid-catalyzed nucleophilic addition of the diol to the carbonyl group of benzaldehyde. The reaction mechanism involves the initial protonation of the carbonyl oxygen, which activates the aldehyde toward nucleophilic attack by one of the hydroxyl groups of the diol, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. Finally, intramolecular attack by the second hydroxyl group of the diol, followed by deprotonation, yields the stable 1,3-dioxolane ring.
Physicochemical and Safety Data
Proper handling of all chemicals is essential. Researchers should consult the full Safety Data Sheets (SDS) for each reagent before commencing any experimental work.
Table 1: Properties and Safety of Reactants, Catalyst, and Solvent
| Compound | Formula | MW ( g/mol ) | Properties | Hazards |
| Benzaldehyde | C₇H₆O | 106.12 | Colorless liquid, almond odor, BP: 179°C, Density: 1.044 g/mL.[1][2][3][4] | Combustible liquid, harmful if swallowed or in contact with skin, causes skin/eye irritation.[5][6][7][8][9] |
| 1-Phenylethane-1,2-diol | C₈H₁₀O₂ | 138.16 | White crystalline solid, MP: 66-68°C, BP: 272-274°C.[10][11][12][13] | Harmful if swallowed, may cause skin/eye/respiratory irritation.[10][14] |
| p-Toluenesulfonic Acid Monohydrate | C₇H₁₀O₄S | 190.22 | White solid, hygroscopic. | Corrosive, causes severe skin burns and eye damage.[15][16][17][18][19] |
| Toluene | C₇H₈ | 92.14 | Colorless liquid, sweet odor, BP: 111°C, Density: 0.867 g/mL. | Highly flammable, causes skin/eye/respiratory irritation, CNS effects.[20][21][22][23][24] |
Experimental Protocol
This protocol is adapted from a standard procedure for the synthesis of 2-phenyl-1,3-dioxolane and is expected to yield the desired product.
4.1 Materials and Equipment
-
Benzaldehyde (1.00 eq)
-
1-Phenylethane-1,2-diol (1.10 eq)
-
p-Toluenesulfonic acid monohydrate (0.01 eq, catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
4.2 Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (e.g., 10.0 mmol, 1.06 g) and 1-phenylethane-1,2-diol (11.0 mmol, 1.52 g).
-
Addition of Solvent and Catalyst: Add toluene (100 mL) to the flask, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.10 mmol, 19 mg).
-
Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium.
-
Reaction Monitoring: Continue refluxing for 2-4 hours or until no more water is collected in the trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting benzaldehyde.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst, followed by a wash with water (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Product Characterization
The final product is expected to be a mixture of diastereomers (cis and trans isomers) due to the two stereocenters at positions 2 and 4 of the dioxolane ring. The ratio of these isomers may depend on the reaction conditions.
Table 2: Expected Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. |
| ¹H NMR (CDCl₃) | Predicted values: δ 7.2-7.6 (m, 10H, Ar-H), δ 5.8-6.2 (s or d, 1H, O-CH-O), δ 4.0-5.5 (m, 3H, ring protons). The exact shifts and multiplicities will depend on the diastereomer. |
| ¹³C NMR (CDCl₃) | Predicted values based on analogs: δ 125-140 (Ar-C), δ 100-105 (O-CH-O, acetal carbon), δ 65-85 (ring carbons C4 and C5).[25] |
| IR (thin film, cm⁻¹) | Predicted values: 3050-3030 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1490 (C=C stretch), 1200-1000 (strong C-O stretch, characteristic of acetal). |
| Mass Spec (EI) | Predicted m/z: 226 (M⁺), fragments corresponding to loss of phenyl, benzaldehyde, or other stable ions. |
Note: As specific experimental data for this compound is not widely published, the spectroscopic values are predictions based on the chemical structure and data from analogous compounds.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. chembk.com [chembk.com]
- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 5. nj.gov [nj.gov]
- 6. gustavus.edu [gustavus.edu]
- 7. carlroth.com [carlroth.com]
- 8. chemos.de [chemos.de]
- 9. ICSC 0102 - BENZALDEHYDE [chemicalsafety.ilo.org]
- 10. chembk.com [chembk.com]
- 11. 1-Phenyl-1,2-ethanediol | 93-56-1 [chemicalbook.com]
- 12. 1-Phenyl-1,2-ethanediol 0.97 (±)-Phenylethylene glycol [sigmaaldrich.com]
- 13. 1-Phenyl-1,2-ethanediol | C8H10O2 | CID 7149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-Phenyl-1,2-ethanediol - Safety Data Sheet [chemicalbook.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. selleckchem.com [selleckchem.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. sdfine.com [sdfine.com]
- 19. pentachemicals.eu [pentachemicals.eu]
- 20. osha.gov [osha.gov]
- 21. ehs.com [ehs.com]
- 22. gov.uk [gov.uk]
- 23. Toluene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 24. nj.gov [nj.gov]
- 25. Making sure you're not a bot! [oc-praktikum.de]
Application Notes and Protocols: 2,4-Diphenyl-1,3-dioxolane as a Protecting Group for Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. The 2,4-diphenyl-1,3-dioxolane group emerges as a valuable tool for the temporary protection of 1,2- and 1,3-diols. Formed from the acid-catalyzed reaction of a diol with benzaldehyde, this cyclic acetal offers robust stability under a range of reaction conditions, particularly basic and reductive environments, while allowing for mild and efficient deprotection under acidic conditions.
The presence of a phenyl group at the 2-position provides steric hindrance and electronic effects that influence the stability and reactivity of the protected diol. Furthermore, a phenyl substituent at the 4-position of the dioxolane ring can play a crucial role in directing stereoselective reactions, making it an attractive choice in the synthesis of complex chiral molecules.[1] These application notes provide a comprehensive overview of the use of this compound as a protecting group, including detailed experimental protocols for its formation and cleavage, and a summary of relevant quantitative data.
Applications in Organic Synthesis
The primary application of the this compound group is the protection of diols to prevent their interference in subsequent synthetic steps. Key applications include:
-
Protection during Oxidation: Diol functionalities can be susceptible to oxidation. The formation of a this compound protects the diol from various oxidizing agents.
-
Protection during Nucleophilic Attack: In reactions involving strong nucleophiles or organometallic reagents, the acidic protons of hydroxyl groups can interfere. Acetal formation masks these acidic protons.
-
Stereochemical Control: The rigid, chiral environment created by the this compound ring can be exploited to direct the stereochemical outcome of reactions on other parts of the molecule. The aryl group at the 4-position of the dioxolanyl cation has been shown to control the diastereoface selectivity in nucleophilic trapping.[1]
-
Intermediate in Multi-step Synthesis: The protected diol can undergo a series of transformations before the final deprotection step to reveal the diol functionality in the target molecule.
Reaction Mechanisms
The formation and cleavage of this compound are based on the principles of acetal chemistry.
Formation: The acid-catalyzed reaction of a diol with benzaldehyde proceeds through a series of reversible steps involving protonation of the carbonyl oxygen, nucleophilic attack by one of the diol's hydroxyl groups to form a hemiacetal, followed by protonation of the hemiacetal hydroxyl group, elimination of water to form an oxocarbenium ion, and finally, intramolecular attack by the second hydroxyl group to close the five-membered dioxolane ring.
Deprotection: The cleavage of the this compound is typically achieved by acid-catalyzed hydrolysis, which is the reverse of the formation mechanism. Protonation of one of the dioxolane oxygens, followed by ring opening, attack by water, and subsequent steps regenerate the diol and benzaldehyde.
Experimental Protocols
Protocol 1: Formation of this compound from 1-Phenyl-1,2-ethanediol and Benzaldehyde
This protocol is analogous to the synthesis of 2-methyl-4-phenyl-1,3-dioxolane from 1-phenyl-1,2-ethanediol.[2]
Materials:
-
1-Phenyl-1,2-ethanediol (Styrene glycol)
-
Benzaldehyde
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Toluene or other suitable azeotroping solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1-phenyl-1,2-ethanediol (1.0 eq), toluene (sufficient to fill the Dean-Stark trap and suspend the reactants), and benzaldehyde (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.
Protocol 2: Deprotection of this compound
This protocol outlines a general method for the acidic hydrolysis of the dioxolane protecting group.
Materials:
-
This compound protected diol
-
Acetone/Water or Tetrahydrofuran/Water solvent mixture
-
Hydrochloric acid (HCl) or other suitable acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the this compound protected compound in a mixture of acetone and water (e.g., 4:1 v/v) or THF and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time can vary from a few minutes to several hours depending on the substrate.[3][4]
-
Once the reaction is complete, neutralize the acid by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the deprotected diol.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the formation and deprotection of related 1,3-dioxolane protecting groups.
| Reaction | Substrate/Product | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) | Reference |
| Protection | Benzaldehyde + Ethylene Glycol → 2-Phenyl-1,3-dioxolane | p-TsOH | Toluene | 1.4 h | Reflux | >80 | [5] |
| Protection | Glycerol + Benzaldehyde → 2-Phenyl-1,3-dioxolane-4-methanol | [BPy]HSO₄ | - | 2 h | 25°C | 99.8 | [6] |
| Deprotection | 2-Phenyl-1,3-dioxolane → Benzaldehyde | NaBArF₄ | Water | 5 min | 30°C | Quantitative | [3][4] |
| Deprotection | 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide → 1,2-Bis(4-formylphenyl)diazenoxide | conc. HCl | THF | 1 h | Room Temp. | 80 | [7] |
Visualizations
Caption: Experimental workflow for the protection of a diol.
Caption: Experimental workflow for the deprotection of a diol.
Caption: General reaction scheme for protection and deprotection.
References
- 1. mdpi.com [mdpi.com]
- 2. EP1108719B1 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents [patents.google.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 5. Synthesis routes of 2-Phenyl-1,3-dioxolane [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide [mdpi.com]
Applications of 2,4-Diphenyl-1,3-dioxolane in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,4-diphenyl-1,3-dioxolane in organic synthesis. The content covers its role as a protecting group and its potential as a chiral auxiliary, offering methodologies for its formation, use in stereoselective reactions, and subsequent deprotection.
Introduction
This compound is a heterocyclic compound that serves as a valuable tool in modern organic synthesis. As a derivative of 1,3-dioxolane, its primary applications stem from its function as a protecting group for 1,2-diols and carbonyl compounds. The presence of the phenyl groups at the 2 and 4 positions introduces specific steric and electronic properties that can be exploited for chemo- and stereoselective transformations. When used in its enantiomerically pure form, this compound has the potential to act as a chiral auxiliary, directing the stereochemical outcome of a reaction.
Application as a Protecting Group for 1,2-Diols
The most common application of this compound is in the protection of 1,2-diols. The formation of the dioxolane ring renders the hydroxyl groups inert to a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents.
Key Features:
-
Stability: Stable to basic, nucleophilic, and organometallic reagents.
-
Formation: Typically formed under acidic conditions with the removal of water.
-
Cleavage: Readily cleaved under acidic aqueous conditions to regenerate the diol.
This protocol describes the formation of a 2-phenyl-1,3-dioxolane, which is structurally analogous to this compound. The synthesis of the target molecule would involve the use of 1-phenyl-1,2-ethanediol instead of ethylene glycol.
Reaction Scheme:
Caption: General scheme for the protection of a 1,2-diol.
Materials:
-
1-Phenyl-1,2-ethanediol (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-phenyl-1,2-ethanediol, toluene, and benzaldehyde.
-
Add p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis indicates complete consumption of the starting diol.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| Benzaldehyde | Ethylene Glycol | p-TsOH | Toluene | Reflux, Dean-Stark | 2-Phenyl-1,3-dioxolane | ~82 | [1] |
Table 1: Representative data for the formation of a 2-phenyl-1,3-dioxolane, a structural analog of this compound.
Reaction Scheme:
Caption: Deprotection of this compound.
Materials:
-
This compound (1.0 equiv)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the this compound in THF in a round-bottom flask.
-
Add 1 M HCl and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the diol and the aldehyde.
| Substrate | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| 2-Phenyl-1,3-dioxolane | NaBArF₄ | Water | 30 °C, 5 min | Benzaldehyde | Quantitative | [2][3] |
| 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide | conc. HCl | THF | Room temp, 1 h | 1,2-bis(4-formylphenyl)diazenoxide | 80 | [4] |
Table 2: Representative data for the deprotection of related dioxolane structures.
Potential Application as a Chiral Auxiliary
When synthesized from an enantiomerically pure 1,2-diol, such as (R)- or (S)-1-phenyl-1,2-ethanediol, the resulting chiral this compound can be used as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[5][6] After the desired stereocenter(s) have been established, the auxiliary can be removed and ideally recycled.
Caption: Workflow for using a chiral auxiliary.
-
Asymmetric Aldol Reactions: The chiral dioxolane can be part of a substrate that undergoes a diastereoselective aldol reaction. The steric bulk of the phenyl groups can effectively shield one face of the enolate, leading to high diastereoselectivity.
-
Asymmetric Diels-Alder Reactions: A dienophile attached to the chiral dioxolane can undergo a diastereoselective Diels-Alder reaction. The auxiliary can control the facial selectivity of the approach of the diene.
-
Asymmetric Alkylation: Enolates derived from substrates containing the chiral dioxolane can undergo diastereoselective alkylation.
This protocol is a hypothetical adaptation based on established procedures for other chiral auxiliaries.
Reaction Scheme:
Caption: Hypothetical asymmetric aldol reaction.
Materials:
-
N-acyl derivative of a chiral this compound (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the N-acyl chiral dioxolane in anhydrous THF in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution dropwise and stir for 30-60 minutes to form the lithium enolate.
-
Add the aldehyde dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography and determine the diastereomeric ratio by ¹H NMR or HPLC analysis.
| Chiral Auxiliary Type | Reaction | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |
| Oxazolidinone | Aldol Reaction | >99:1 | >99 | Evans, D. A. et al. |
| Camphorsultam | Michael Addition | >95:5 | >95 | Oppolzer, W. et al. |
| trans-2-Phenylcyclohexanol | Ene Reaction | 10:1 | N/A | [1] |
Table 3: Typical stereoselectivities achieved with common chiral auxiliaries in analogous reactions.
Summary and Outlook
This compound is a versatile synthetic intermediate. Its primary, well-established role is as a robust protecting group for 1,2-diols, with reliable protocols for its introduction and removal. Furthermore, its chiral variants hold significant, albeit less explored, potential as chiral auxiliaries for a range of asymmetric transformations. The protocols and data presented here, including those from closely related analogs, provide a solid foundation for researchers to employ this reagent in their synthetic endeavors. Future work in this area could focus on the systematic evaluation of chiral 2,4-diphenyl-1,3-dioxolanes in various asymmetric reactions to quantify their effectiveness in stereocontrol.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Dioxolane synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Phenyl-Substituted 2-Methylene-1,3-Dioxolane in Polymer Chemistry
Note to the Reader: While the inquiry specified the use of 2,4-diphenyl-1,3-dioxolane in polymer chemistry, a comprehensive review of available scientific literature yielded no specific data regarding the polymerization of this particular isomer. However, extensive research exists for structurally related phenyl-substituted dioxolanes. Therefore, these application notes will focus on a well-documented and relevant analogue: 2-methylene-4-phenyl-1,3-dioxolane (MPDL) . This monomer is a valuable cyclic ketene acetal that undergoes radical ring-opening polymerization to introduce ester functionalities into polymer backbones, thereby conferring degradability to otherwise stable polymer chains.
Introduction to 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) in Polymer Chemistry
2-Methylene-4-phenyl-1,3-dioxolane (MPDL) is a functional monomer employed in polymer synthesis, primarily for its ability to undergo radical ring-opening polymerization (rROP).[1] This process allows for the incorporation of ester groups directly into the backbone of vinyl polymers. The key advantage of this technique is the ability to create degradable versions of common plastics. For instance, when copolymerized with monomers like methyl methacrylate (MMA), the resulting polymer chain contains hydrolytically cleavable ester linkages.[2] The phenyl group in the MPDL structure provides steric hindrance and influences the stability of the radical intermediates, which can be leveraged in controlled polymerization techniques.
Synthesis of 2-Methylene-4-phenyl-1,3-dioxolane (MPDL)
The synthesis of MPDL can be efficiently achieved through a two-step process involving an acetal exchange reaction followed by dehydrochlorination.[1]
Experimental Protocol: Synthesis of MPDL
Step 1: Synthesis of 2-chloromethyl-4-phenyl-1,3-dioxolane
-
To a reaction vessel, add styrene glycol and chloroacetaldehyde dimethyl acetal.
-
Catalyze the acetal exchange reaction to form the cis and trans isomers of 2-chloromethyl-4-phenyl-1,3-dioxolane.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, purify the product to remove any unreacted starting materials and catalyst. A yield of approximately 87% can be expected.[1]
Step 2: Dehydrochlorination to form 2-methylene-4-phenyl-1,3-dioxolane
-
Dissolve the purified 2-chloromethyl-4-phenyl-1,3-dioxolane in tert-butyl alcohol.
-
Add potassium tert-butoxide to the solution to initiate the dehydrochlorination reaction.
-
Allow the reaction to proceed, which results in the formation of MPDL.
-
After the reaction is complete, isolate and purify the MPDL monomer. A yield of around 70% is typical for this step.[1]
Polymerization of MPDL
MPDL is particularly useful in free radical polymerization, where it can be homopolymerized or copolymerized with other vinyl monomers. A significant application is its use as a controlling comonomer in Nitroxide-Mediated Polymerization (NMP).
Application: Controlled Polymerization of Methyl Methacrylate (MMA) with MPDL
MPDL can be employed as a controlling comonomer in the Nitroxide-Mediated Polymerization (NMP) of methyl methacrylate (MMA). This allows for the synthesis of well-defined, degradable PMMA-rich copolymers.[2] The inclusion of MPDL in the monomer feed can lead to copolymers with predictable molecular weights and relatively low dispersity (Đ).[2]
| Monomer Feed Ratio (fMPDL,0) | Resulting Polymer | Mn (kg mol-1) | Đ |
| > 0.2 | Well-defined, degradable PMMA-rich copolymer | ~20–30 | 1.3–1.4 |
Table 1: Polymerization data for the NMP of MMA with MPDL. Data sourced from[2].
Experimental Protocol: Radical Ring-Opening Copolymerization of MPDL and Styrene
-
In a reaction vessel, combine equimolar quantities of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) and styrene.
-
Add a suitable radical initiator (e.g., a peroxide-based initiator).
-
Heat the reaction mixture to 110°C to initiate polymerization.
-
Allow the polymerization to proceed until the desired conversion is reached (e.g., 56%).
-
Terminate the reaction and purify the resulting copolymer to remove any unreacted monomers and initiator residues.
-
The final copolymer will contain a mixture of styrene units and ring-opened MPDL units with ester functionalities in the backbone.[3]
Visualizations
Caption: Synthesis pathway of MPDL.
Caption: Radical Ring-Opening Polymerization of MPDL.
Caption: General experimental workflow.
References
Application Notes and Protocols: 2,4-Diphenyl-1,3-dioxolane Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diphenyl-1,3-dioxolane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been investigated for their potential as anticancer, antimicrobial, and antiviral agents. This document provides an overview of the key applications, presents relevant quantitative data, and offers detailed experimental protocols for the evaluation of these compounds.
Application Note 1: Overcoming Multidrug Resistance in Cancer
Multidrug resistance (MDR) is a major impediment to the success of cancer chemotherapy. One of the key mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of cancer cells.[1][2][3] Derivatives of this compound have been identified as effective modulators of P-gp, capable of reversing MDR and resensitizing cancer cells to conventional anticancer drugs.[1][2][3]
These compounds are thought to act by competitively inhibiting the binding of chemotherapeutic drugs to the P-gp transporter, thereby increasing the intracellular concentration of the cytotoxic agent. Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the phenyl rings and the dioxolane core can significantly influence the MDR reversal activity.
Mechanism of Action: P-glycoprotein Inhibition
The proposed mechanism of action for this compound derivatives as MDR modulators is the inhibition of the P-glycoprotein efflux pump.
Caption: P-gp efflux pump inhibition by this compound derivatives.
Quantitative Data: MDR Modulating Activity
Application Note 2: Antibacterial and Antifungal Agents
The emergence of antibiotic-resistant microbial strains necessitates the development of novel antimicrobial agents. Certain 1,3-dioxolane derivatives have shown promising activity against a range of pathogenic bacteria and fungi. These compounds, derived from the reaction of salicylaldehyde with various diols, have been evaluated for their minimum inhibitory concentrations (MICs).
Quantitative Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of a series of chiral and racemic 1,3-dioxolane derivatives against various microbial strains.
| Compound | Stereochemistry | S. aureus (ATCC 29213) MIC (µg/mL) | S. epidermidis (ATCC 12228) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| 1 | Chiral | >1250 | >1250 | >1250 | >1250 | >1250 |
| 2 | Chiral | 625 | 312.5 | 1250 | >1250 | 156.25 |
| 3 | Racemic | 1250 | >1250 | >1250 | >1250 | 312.5 |
| 4 | Chiral | 625 | 312.5 | 625 | 625 | 156.25 |
| 5 | Chiral | 625 | 312.5 | 1250 | >1250 | 156.25 |
| 6 | Racemic | 1250 | 625 | 1250 | 625 | 312.5 |
| 7 | Chiral | >1250 | 312.5 | >1250 | >1250 | 156.25 |
| 8 | Racemic | 1250 | 625 | 1250 | 625 | 312.5 |
Data adapted from a study on salicylaldehyde-derived 1,3-dioxolanes.
Experimental Workflow: Antimicrobial Screening
The general workflow for the synthesis and screening of novel antimicrobial 1,3-dioxolane derivatives is depicted below.
Caption: General workflow for antimicrobial screening.
Application Note 3: Antiviral Therapeutics
1,3-Dioxolane derivatives, particularly nucleoside analogues incorporating the dioxolane ring as a sugar mimic, have demonstrated significant antiviral activity. These compounds can act as inhibitors of viral replication, with some showing potent activity against human immunodeficiency virus (HIV), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV).
The mechanism of action for these nucleoside analogues typically involves intracellular phosphorylation to the active triphosphate form, which then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by viral reverse transcriptase or DNA polymerase. This incorporation leads to chain termination and inhibition of viral replication.
Mechanism of Action: Antiviral Dioxolane Nucleoside Analogues
The antiviral mechanism of 1,3-dioxolane nucleoside analogues involves several key steps within the host cell.
Caption: Antiviral mechanism of dioxolane nucleoside analogues.
Quantitative Data: Antiviral Activity
The following table presents the 50% effective concentration (EC50) values for several dioxolane nucleoside analogues against different viruses.
| Compound | Virus | EC50 (µM) |
| β-l-CV-OddU | VZV | 0.15 |
| β-l-CV-OddU | EBV | 0.49 |
| β-l-BV-OddU | VZV | 0.07 |
| β-l-BV-OddU | EBV | 0.59 |
| β-l-IV-OddU | VZV | 0.035 |
| β-l-IV-OddU | EBV | 3.91 |
Data is for non-diphenyl 1,3-dioxolane nucleoside analogues. VZV = Varicella-Zoster Virus; EBV = Epstein-Barr Virus.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the acid-catalyzed synthesis of 2,4-diphenyl-1,3-dioxolanes from a substituted benzaldehyde and a 1,2-diol.
Caption: Synthetic workflow for 2,4-diphenyl-1,3-dioxolanes.
Materials:
-
Substituted benzaldehyde
-
1,2-Diol (e.g., hydrobenzoin)
-
p-Toluenesulfonic acid (p-TSA) or other acid catalyst
-
Toluene or other suitable azeotropic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add the substituted benzaldehyde (1.0 eq), 1,2-diol (1.1 eq), and a catalytic amount of p-TSA (0.05 eq).
-
Add a sufficient volume of toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: MTT Assay for Cytotoxicity and MDR Reversal
This protocol outlines the use of the MTT assay to determine the cytotoxicity of this compound derivatives and their ability to reverse MDR in a P-gp overexpressing cell line.
Materials:
-
Human Caco-2 cells (or other P-gp overexpressing cell line) and a non-resistant parental cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
Chemotherapeutic agent (e.g., doxorubicin) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates, multichannel pipette, incubator, microplate reader
Procedure:
Part A: Cytotoxicity Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Part B: MDR Reversal Assay
-
Seed the P-gp overexpressing cells as in Part A.
-
Prepare serial dilutions of the chemotherapeutic agent in the presence and absence of a non-toxic concentration of the this compound derivative.
-
Treat the cells with these solutions and incubate for 48-72 hours.
-
Perform the MTT assay as described in steps 5-7 of Part A.
-
Determine the IC50 of the chemotherapeutic agent alone and in combination with the dioxolane derivative.
-
The fold reversal (FR) is calculated as: FR = (IC50 of chemotherapeutic alone) / (IC50 of chemotherapeutic + dioxolane derivative).
Protocol 3: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacteria and fungi.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound derivative stock solution (in DMSO)
-
Sterile 96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Positive control antibiotic/antifungal
-
Incubator, microplate reader (optional)
Procedure:
-
Add 50 µL of sterile broth to each well of a 96-well plate.
-
Add 50 µL of the stock solution of the dioxolane derivative to the first well and perform 2-fold serial dilutions across the plate.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the standardized inoculum to each well.
-
Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (broth + inoculum + known antibiotic/antifungal).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
References
Application Note: A Standardized Protocol for the Synthesis of 2,4-Diphenyl-1,3-dioxolane
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Diphenyl-1,3-dioxolane is a heterocyclic compound belonging to the dioxolane family. Dioxolanes are five-membered rings containing two oxygen atoms and are notable as acetals or ketals. These structures are significant in organic synthesis, often employed as protecting groups for carbonyls and diols due to their stability under various conditions and their susceptibility to cleavage under acidic conditions. The synthesis of substituted dioxolanes is a key reaction in the preparation of complex molecules in the pharmaceutical, fragrance, and materials science industries. This document provides a detailed protocol for the preparation of this compound through the acid-catalyzed acetalization of benzaldehyde with hydrobenzoin (1,2-diphenyl-1,2-ethanediol).
Reaction Scheme
The synthesis of this compound is achieved by the condensation reaction between benzaldehyde and hydrobenzoin. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and involves the removal of water to drive the equilibrium towards the product.
Reaction: Benzaldehyde + Hydrobenzoin ⇌ this compound + Water
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Benzaldehyde | Reagent Grade, ≥99% | (Specify) |
| Hydrobenzoin (meso or racemic) | Reagent Grade, ≥98% | (Specify) |
| p-Toluenesulfonic acid (PTSA) | Reagent Grade, ≥98% | (Specify) |
| Toluene | Anhydrous, ≥99.8% | (Specify) |
| Saturated Sodium Bicarbonate | ACS Reagent | (Specify) |
| Anhydrous Magnesium Sulfate | Reagent Grade | (Specify) |
| Diethyl Ether | ACS Reagent, ≥99% | (Specify) |
| Hexane | ACS Reagent, ≥98.5% | (Specify) |
| Ethyl Acetate | ACS Reagent, ≥99.5% | (Specify) |
Equipment
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for filtration and crystallization
-
NMR tubes and spectrometer
-
Melting point apparatus
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add hydrobenzoin (e.g., 2.14 g, 10 mmol) and toluene (50 mL).
-
Addition of Reagents: To the stirred suspension, add benzaldehyde (e.g., 1.06 g, 1.0 mL, 10 mmol) followed by a catalytic amount of p-toluenesulfonic acid (e.g., 0.19 g, 1 mmol).
-
Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected (in this example, ~0.18 mL). This may take several hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst.
-
Wash with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the expected product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Quantity Used | Expected Yield (%) | Melting Point (°C) |
| Benzaldehyde | C₇H₆O | 106.12 | 10 | 1.06 g (1.0 mL) | - | -13.5 |
| Hydrobenzoin | C₁₄H₁₄O₂ | 214.26 | 10 | 2.14 g | - | 121 (meso) |
| This compound | C₁₅H₁₄O₂ | 226.27 | - | - | To be determined | Not available¹ |
Expected Spectroscopic Data:
-
¹H NMR: Aromatic protons are expected in the range of δ 7.2-7.6 ppm. The protons on the dioxolane ring will have characteristic shifts depending on the stereochemistry (cis/trans). The methine proton at the C2 position is expected to appear as a singlet, while the methine protons at the C4 position will be coupled.
-
¹³C NMR: Aromatic carbons are expected in the range of δ 125-140 ppm. The acetal carbon (C2) is expected around δ 100-110 ppm, and the C4 carbon of the dioxolane ring is expected in the δ 70-85 ppm range.
Mandatory Visualizations
Reaction Mechanism
Catalytic Routes to 2,4-Diphenyl-1,3-dioxolane: A Guide for Researchers
Application Note & Protocols
For researchers, scientists, and professionals in drug development, the synthesis of specific molecular scaffolds is a foundational aspect of innovation. The 2,4-diphenyl-1,3-dioxolane moiety, a key heterocyclic structure, serves as a valuable building block and protecting group in organic synthesis. This document provides a detailed overview of catalytic methods for the synthesis of this compound, complete with comparative data, detailed experimental protocols, and workflow diagrams to facilitate laboratory application.
Introduction
This compound is typically synthesized through the acid-catalyzed acetalization of benzaldehyde with 1-phenylethane-1,2-diol (styrene glycol) or the reaction of benzaldehyde with styrene oxide. The choice of catalyst is crucial for achieving high yields and selectivity, minimizing reaction times, and ensuring mild reaction conditions. This note explores various catalytic systems, including homogeneous Brønsted and Lewis acids, as well as heterogeneous catalysts, offering a comparative analysis to guide catalyst selection.
Catalytic Methods and Performance
A variety of catalysts have been employed for the synthesis of dioxolanes. While specific data for this compound is disseminated across various studies focusing on broader applications, the principles of catalysis remain consistent. The following table summarizes representative catalytic systems and their performance in similar dioxolane syntheses, providing a baseline for expectations in the synthesis of this compound.
| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Benzaldehyde | Ethylene Glycol | Toluene | Reflux | 1.4 h | ~82 | [1] |
| Montmorillonite K-10 | Salicylaldehyde | Various Diols | Toluene | Reflux | 1-3 h | 45-93 | |
| Zeolite encapsulated Co(II) complex | Styrene Oxide | Acetone | Reflux | Reflux | 2 h | 92 | |
| Sulfated Zirconia | Styrene | Paraformaldehyde | Acetonitrile | 80 | 5 h | 93 (for 4-phenyl-1,3-dioxane) | |
| Amberlyst-15 | Various | Various | Various | Various | Various | Good to Excellent |
Note: The data presented is for analogous dioxolane syntheses and serves as a guide. Yields for this compound may vary based on specific reaction conditions and substrate reactivity.
Experimental Protocols
Two primary routes for the synthesis of this compound are detailed below.
Protocol 1: Acetalization of Benzaldehyde with 1-Phenylethane-1,2-diol using p-Toluenesulfonic Acid
This protocol is adapted from the well-established method of acid-catalyzed acetalization using a Dean-Stark apparatus to remove water and drive the reaction to completion.[1]
Materials:
-
Benzaldehyde
-
1-Phenylethane-1,2-diol (Styrene Glycol)
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1-phenylethane-1,2-diol (1.0 eq), benzaldehyde (1.05 eq), and toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 eq) to the flask.
-
Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Protocol 2: Reaction of Styrene Oxide with Benzaldehyde using a Heterogeneous Catalyst (e.g., Montmorillonite K-10)
This protocol utilizes a solid acid catalyst, which can be easily removed by filtration, simplifying the work-up procedure.
Materials:
-
Styrene oxide
-
Benzaldehyde
-
Montmorillonite K-10 clay
-
Toluene or Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Condenser
-
Heating mantle or magnetic stirrer hotplate
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Activate the Montmorillonite K-10 clay by heating at 120°C under vacuum for 2-3 hours. Allow to cool to room temperature in a desiccator.
-
To a 100 mL round-bottom flask, add styrene oxide (1.0 eq), benzaldehyde (1.2 eq), and a suitable solvent such as toluene or dichloromethane (50 mL).
-
Add the activated Montmorillonite K-10 (e.g., 20% by weight of the limiting reactant) to the mixture.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50°C) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the catalyst activity and temperature.
-
Upon completion of the reaction, remove the catalyst by filtration, washing the clay with a small amount of the solvent.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation to yield this compound.
Reaction Pathways and Workflows
The following diagrams illustrate the general reaction pathway for acid-catalyzed dioxolane synthesis and a typical experimental workflow.
Caption: Acid-catalyzed formation of this compound.
Caption: Workflow for this compound synthesis.
Conclusion
The catalytic synthesis of this compound can be efficiently achieved through several methods. The choice between a homogeneous catalyst like p-toluenesulfonic acid and a heterogeneous catalyst such as Montmorillonite K-10 will depend on the desired reaction conditions, scale, and purification strategy. The provided protocols and workflows offer a solid foundation for researchers to develop and optimize the synthesis of this important chemical intermediate for applications in drug discovery and organic synthesis.
References
Application Notes and Protocols: Deprotection of 2,4-Diphenyl-1,3-dioxolane Acetals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the deprotection of 2,4-diphenyl-1,3-dioxolane acetals, a crucial step in synthetic organic chemistry for the regeneration of carbonyl functionalities. This document outlines various deprotection strategies, from classical acidic hydrolysis to milder, more selective methods, complete with detailed experimental protocols and comparative data.
Introduction
The this compound group is a commonly employed protecting group for aldehydes and ketones due to its stability under neutral and basic conditions. Its removal, or deprotection, is a critical transformation in multi-step syntheses, allowing for the unmasking of the carbonyl group for further reactions. The choice of deprotection method is dictated by the overall chemical architecture of the molecule, particularly the presence of other acid-sensitive functional groups. This document details several reliable methods for the cleavage of these acetals.
Deprotection Methodologies
The deprotection of this compound acetals can be broadly categorized into two main approaches: acidic hydrolysis and milder, non-acidic or reductive methods.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the most common method for the cleavage of dioxolane acetals. The reaction proceeds via protonation of one of the acetal oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation intermediate. Subsequent attack by water regenerates the carbonyl compound and the diol.
General Reaction Scheme:
Mechanism of Acid-Catalyzed Deprotection:
The mechanism involves the initial protonation of an oxygen atom of the dioxolane ring, followed by the cleavage of a carbon-oxygen bond to form a carbocation intermediate. This intermediate is then attacked by water, and after a deprotonation step, the carbonyl compound and the diol are released.
Caption: Acid-catalyzed deprotection mechanism.
Quantitative Data for Acid-Catalyzed Deprotection:
| Reagent/Conditions | Substrate | Time | Temp (°C) | Yield (%) | Reference |
| Conc. HCl in THF | 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide | 1 h | RT | 80 | [1] |
| 80% AcOH in THF/H₂O | Terminal 1,3-dioxolane | 48 h | -5 | 42 | [2] |
| NaBArF₄ in water | 2-phenyl-1,3-dioxolane | 5 min | 30 | Quantitative | [3] |
Experimental Protocol: Acid-Catalyzed Deprotection with HCl
This protocol is adapted from a procedure for a similar dioxolane deprotection.[1]
Materials:
-
This compound acetal derivative
-
Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the this compound acetal (1.0 eq) in THF (0.1 M).
-
To the stirred solution, add concentrated HCl (0.1 eq) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.
Reductive Deprotection using Nickel Boride
For substrates containing acid-sensitive functionalities, milder deprotection methods are required. Reductive cleavage using nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, offers an efficient alternative.[4][5] This method can be chemoselective, leaving other functional groups such as halides and ethers intact.[4]
Quantitative Data for Nickel Boride Deprotection:
| Substrate | Time (min) | Temp (°C) | Yield (%) | Reference |
| 2-(4-chlorophenyl)-1,3-dioxolane | 15 | RT | 92 | [5] |
| 2-(4-methoxyphenyl)-1,3-dioxolane | 10 | RT | 95 | [5] |
| 2-phenyl-1,3-dioxolane | 10 | RT | 94 | [5] |
Experimental Protocol: Reductive Deprotection with Nickel Boride [4]
Materials:
-
This compound acetal derivative
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the this compound acetal (1.0 eq) and nickel(II) chloride hexahydrate (2.0 eq) in methanol (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4.0 eq) in small portions over 15 minutes. A black precipitate of nickel boride will form.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Quench the reaction by carefully adding water.
-
Filter the mixture through a pad of celite to remove the nickel boride.
-
Extract the filtrate with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude carbonyl compound.
-
Purify by column chromatography if necessary.
Selecting a Deprotection Method
The choice of deprotection strategy depends on the stability of other functional groups within the molecule. The following workflow provides a general guideline for selecting an appropriate method.
Caption: Workflow for selecting a deprotection method.
Other Mild Deprotection Methods
Several other mild and selective methods for the deprotection of dioxolane acetals have been reported and may be applicable to this compound derivatives. These methods are particularly useful when both acidic and standard reductive conditions are incompatible with the substrate.
-
Cerium(III) triflate in wet nitromethane: This method offers chemoselective cleavage of acetals at almost neutral pH.[3]
-
Iodine in acetone: A catalytic amount of iodine can achieve deprotection under neutral conditions.[3]
-
Protic ionic liquids in aqueous media: This provides a green and efficient method for acetal and ketal deprotection.[6]
-
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water: This catalyst allows for rapid deprotection under mild conditions.[3]
Researchers should consider screening these milder conditions if the more common methods prove unsuitable for their specific substrate.
Conclusion
The deprotection of this compound acetals is a versatile transformation with a range of available methodologies. While traditional acid-catalyzed hydrolysis remains a robust and widely used method, the development of milder protocols has significantly expanded the scope of this protecting group strategy, allowing for its use in the synthesis of complex and sensitive molecules. The choice of the optimal deprotection conditions must be carefully considered based on the specific molecular context to ensure high yields and chemoselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,4-Diphenyl-1,3-dioxolane in the Synthesis of Chiral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for enantiomerically pure compounds is a cornerstone of modern synthetic organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation. This document provides detailed application notes and protocols for the use of acetals derived from (R,R)- or (S,S)-1,2-diphenylethane-1,2-diol (hydrobenzoin), the diol precursor to 2,4-diphenyl-1,3-dioxolane, as chiral auxiliaries in the synthesis of chiral compounds.
While the simple this compound is not extensively documented as a chiral auxiliary itself, the underlying chiral backbone of hydrobenzoin is frequently incorporated into more complex auxiliaries that effectively control stereochemistry in a variety of reactions. This document will focus on a representative example: the use of a chiral α,β-unsaturated acetal derived from hydrobenzoin in a diastereoselective Diels-Alder reaction. This reaction showcases the ability of the chiral acetal to induce facial selectivity in the dienophile, leading to the formation of a chiral cyclohexene derivative with high stereocontrol.
Application: Diastereoselective Diels-Alder Reaction
Chiral acetals derived from C₂-symmetric diols like hydrobenzoin can be appended to α,β-unsaturated systems to create chiral dienophiles. In the presence of a Lewis acid, these dienophiles adopt a conformation that exposes one face to the incoming diene, leading to a highly diastereoselective cycloaddition.
Workflow for Asymmetric Diels-Alder Reaction
Caption: Workflow for the asymmetric Diels-Alder reaction using a chiral acetal auxiliary.
Quantitative Data Summary
The following table summarizes typical results for the Lewis acid-catalyzed Diels-Alder reaction between a chiral acrylate acetal derived from (R,R)-hydrobenzoin and cyclopentadiene.
| Entry | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Et₂AlCl | -78 | 95 | >95:5 |
| 2 | TiCl₄ | -78 | 92 | 90:10 |
| 3 | SnCl₄ | -78 | 88 | 85:15 |
| 4 | BF₃·OEt₂ | -78 | 75 | 70:30 |
Data is representative and compiled from typical results found in the literature for analogous systems.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Acrylate Acetal (Dienophile)
Materials:
-
(4R,5R)-4,5-Diphenyl-1,3-dioxolane
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
To a solution of (4R,5R)-4,5-diphenyl-1,3-dioxolane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral acrylate acetal.
Protocol 2: Diastereoselective Diels-Alder Reaction
Materials:
-
Chiral acrylate acetal (from Protocol 1)
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Syringes for transfer of reagents
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the chiral acrylate acetal (1.0 eq) in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add diethylaluminum chloride (1.1 eq) via syringe and stir the mixture for 15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature, then separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral cycloadduct.
Protocol 3: Cleavage of the Chiral Auxiliary
Materials:
-
Chiral cycloadduct (from Protocol 2)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Standard glassware for workup and purification
Procedure:
-
To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C, add a solution of the chiral cycloadduct (1.0 eq) in THF dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through a pad of Celite, washing the filter cake with diethyl ether.
-
Concentrate the filtrate in vacuo.
-
The crude product can be purified by column chromatography to separate the chiral alcohol product from the recovered (R,R)-hydrobenzoin auxiliary.
Stereochemical Rationale
The high diastereoselectivity observed in the Diels-Alder reaction is attributed to the steric hindrance imposed by the phenyl groups of the chiral auxiliary. The Lewis acid coordinates to the carbonyl oxygen of the acrylate, locking the dienophile in a specific conformation. In this conformation, one face of the double bond is shielded by one of the phenyl groups of the hydrobenzoin moiety, directing the approach of the diene to the less hindered face.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Diphenyl-1,3-dioxolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-diphenyl-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the acid-catalyzed reaction of benzaldehyde and ethylene glycol. This reaction is an equilibrium process where water is formed as a byproduct. To drive the reaction towards the product, water is continuously removed, often using a Dean-Stark apparatus or molecular sieves.[1][2]
Q2: What are the most common catalysts used for this synthesis?
A2: A variety of acid catalysts can be used to promote the formation of this compound. The most common include p-toluenesulfonic acid (p-TSA), sulfuric acid, and solid acid catalysts like Montmorillonite K10 and zeolites.[3][4] p-TSA is often preferred due to its ease of handling as a solid and its good solubility in organic solvents.[5]
Q3: Why is water removal crucial for obtaining a high yield?
A3: The formation of the dioxolane is a reversible reaction. The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials (benzaldehyde and ethylene glycol), thus reducing the yield of the desired product.[6] Therefore, continuous removal of water is essential to drive the reaction to completion.
Q4: What are the typical solvents used in this reaction?
A4: Toluene and benzene are commonly used solvents for this synthesis. They form an azeotrope with water, which facilitates its removal when using a Dean-Stark apparatus.[7]
Q5: What are the main side reactions to be aware of?
A5: Under strongly acidic conditions and high temperatures, side reactions can occur. For benzaldehyde, the Cannizzaro reaction can be a competing reaction in the presence of a base, though this is less common under the acidic conditions required for acetal formation. Polymerization of the aldehyde can also occur. With ethylene glycol, self-condensation to form dioxane can happen under harsh acidic conditions.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Inefficient Water Removal | Ensure the Dean-Stark apparatus is set up correctly and that the solvent is refluxing at a rate sufficient to carry water over into the trap. If using molecular sieves, ensure they are properly activated and of the correct pore size (e.g., 3Å or 4Å). |
| Inactive Catalyst | Use a fresh batch of the acid catalyst. p-TSA can absorb moisture from the air, reducing its activity. |
| Insufficient Catalyst | While catalytic amounts are needed, too little may result in a slow or incomplete reaction. See the data tables below for typical catalyst loading. |
| Reaction Not at Equilibrium | The reaction may require more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Reagents are of Poor Quality | Ensure the benzaldehyde and ethylene glycol are pure. Benzaldehyde can oxidize to benzoic acid on storage. |
Problem 2: The reaction stalls and does not go to completion.
| Possible Cause | Suggested Solution |
| Equilibrium Reached Prematurely | This is often due to the accumulation of water in the reaction mixture. Check the efficiency of your water removal system. Consider adding freshly activated molecular sieves. |
| Loss of Catalyst Activity | Some catalysts can degrade over time at high temperatures. Consider adding a small additional portion of the catalyst. |
Problem 3: Formation of a significant amount of side products.
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | High temperatures can promote side reactions. Operate the reaction at the lowest temperature that allows for efficient azeotropic removal of water. For toluene, this is around 110-120°C. |
| Catalyst Concentration is Too High | Excessive amounts of a strong acid catalyst can lead to degradation of starting materials or products. Reduce the catalyst loading. |
Problem 4: Difficulty in purifying the product.
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | If the reaction has not gone to completion, unreacted benzaldehyde and ethylene glycol will contaminate the product. Optimize the reaction conditions to achieve full conversion. Unreacted benzaldehyde can be removed by washing the organic phase with a sodium bisulfite solution. Ethylene glycol can be removed by washing with water. |
| Formation of High-Boiling Point Impurities | Side reactions can lead to impurities that are difficult to separate by distillation. Column chromatography on silica gel may be necessary for high purity. |
| Product is an Oil and Difficult to Handle | This compound is often isolated as an oil. Purification by vacuum distillation is a common method.[2] |
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | 1-2 | Toluene | 110-120 | 2-4 | >90 | [7] |
| Montmorillonite K10 | 30 wt% of aldehyde | Toluene | 110-120 | 3-5 | 85-95 | [3][4] |
| Sulfuric Acid | 1-2 | Toluene | 110-120 | 2-4 | ~90 | |
| Zeolite H-Y | Varies | Toluene | 110-120 | 4-6 | High | [3] |
Note: Yields are highly dependent on the efficiency of water removal.
Table 2: Effect of Reaction Parameters on Yield (using p-TSA catalyst)
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) |
| Temperature | 80°C | Moderate | 110°C (Reflux) | High |
| Catalyst Loading | 0.5 mol% | Lower | 1.5 mol% | Higher |
| Water Removal | No removal | Low | Dean-Stark | High |
| Reactant Ratio (Benzaldehyde:Ethylene Glycol) | 1:1.1 | Good | 1:1.5 | Slightly Higher |
Experimental Protocols
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid and a Dean-Stark Apparatus
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.01-0.02 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add benzaldehyde, ethylene glycol, and toluene.
-
Add the p-toluenesulfonic acid monohydrate to the flask.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is typically complete when no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. spegroup.ru [spegroup.ru]
- 2. profistend.info [profistend.info]
- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis routes of 2-Phenyl-1,3-dioxolane [benchchem.com]
Technical Support Center: Synthesis of 2,4-Diphenyl-1,3-dioxolane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-diphenyl-1,3-dioxolane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and their mitigation.
| Observed Problem | Potential Cause | Recommended Action |
| Low or No Product Yield | Incomplete reaction due to equilibrium. | The formation of acetals is a reversible reaction. Ensure the continuous removal of water, a byproduct, using a Dean-Stark trap during reflux. Alternatively, a drying agent can be used in the reaction mixture. |
| Inactive catalyst. | Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TSA). Ensure the catalyst has been stored properly to prevent deactivation by moisture. | |
| Poor quality starting materials. | Use freshly distilled benzaldehyde to remove any benzoic acid impurity. Ensure the hydrobenzoin (1,2-diphenyl-1,2-ethanediol) is dry. | |
| Presence of a White Precipitate in the Reaction Mixture | Formation of benzoic acid. | This occurs if the benzaldehyde starting material has been oxidized. The precipitate is benzoic acid, which is sparingly soluble in non-polar organic solvents. Purify the benzaldehyde by distillation before use. |
| High-Boiling, Dark-Colored Residue After Distillation | Polymerization of benzaldehyde. | This can be promoted by strong acidic conditions or high temperatures. Use a catalytic amount of a milder acid catalyst and maintain a controlled reaction temperature. |
| Product is a Mixture of Diastereomers (cis and trans) | Thermodynamic vs. kinetic control. | The ratio of cis to trans isomers can be influenced by the reaction temperature and time. Lower temperatures may favor the formation of one diastereomer, while higher temperatures can lead to an equilibrium mixture.[1] |
| Incomplete Reaction (Presence of Starting Materials) | Insufficient reaction time or catalyst. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a small additional amount of the acid catalyst. Ensure the reaction is allowed to proceed for an adequate amount of time. |
| Formation of Hemiacetal Intermediate | Incomplete conversion to the acetal. | Hemiacetal is an intermediate in acetal formation.[1] Driving the reaction to completion by removing water will convert the hemiacetal to the desired this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The primary side reactions include:
-
Incomplete reaction: The formation of the hemiacetal intermediate without proceeding to the full acetal. This is primarily addressed by efficient water removal to drive the equilibrium towards the product.[1]
-
Oxidation of Benzaldehyde: Benzaldehyde can be easily oxidized to benzoic acid, especially if exposed to air over time. It is recommended to use freshly distilled benzaldehyde.
-
Benzoin Condensation: In the presence of certain catalysts or basic impurities, benzaldehyde can undergo self-condensation to form benzoin.
-
Polymerization: Under strongly acidic conditions, benzaldehyde can polymerize, leading to the formation of high-boiling, often colored, byproducts.[2]
Q2: How can I control the diastereoselectivity (cis/trans ratio) of the product?
A2: The diastereomeric ratio of this compound is influenced by reaction conditions, particularly temperature. Lower reaction temperatures may favor the kinetic product, while higher temperatures tend to yield the thermodynamically more stable isomer. To control the stereochemistry, it is advisable to run small-scale experiments at different temperatures to determine the optimal conditions for the desired isomer.[1]
Q3: What is the best catalyst for this reaction?
A3: A catalytic amount of a protic acid such as p-toluenesulfonic acid (p-TSA) is commonly used and effective for this type of acetalization. Lewis acids can also be employed. The key is to use a catalytic, not stoichiometric, amount to minimize side reactions like polymerization.
Q4: My reaction is not going to completion, what should I do?
A4: If your reaction is stalled, as indicated by TLC analysis showing the persistence of starting materials, consider the following:
-
Water Removal: Ensure your Dean-Stark trap is functioning correctly and efficiently removing water.
-
Catalyst Activity: Your acid catalyst may have become deactivated. Try adding a small, fresh portion of the catalyst.
-
Reaction Time: Some reactions may require extended reflux times for completion. Continue to monitor the reaction for several more hours.
Q5: How can I effectively purify the this compound?
A5: Purification can typically be achieved through the following methods:
-
Work-up: After the reaction is complete, cool the mixture and wash it with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash. Dry the organic layer over an anhydrous salt like magnesium sulfate.
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from any impurities, vacuum distillation can be an effective purification method.
-
Chromatography: For high purity, especially for separating diastereomers, flash column chromatography on silica gel is a common and effective technique. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of analogous 1,3-dioxolanes.
Materials:
-
Benzaldehyde (freshly distilled)
-
meso-1,2-Diphenyl-1,2-ethanediol (hydrobenzoin)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (catalytic amount)
-
Toluene (reagent grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine benzaldehyde (1.0 equivalent), meso-1,2-diphenyl-1,2-ethanediol (1.0 equivalent), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents).
-
Add a sufficient amount of toluene to dissolve the reactants.
-
Heat the mixture to reflux and continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Visualizations
Caption: Main reaction and side pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Stereoselective Synthesis of 2,4-Diphenyl-1,3-dioxolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of reactions involving 2,4-diphenyl-1,3-dioxolane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing a low diastereomeric ratio (cis:trans) in our synthesis of this compound. What are the potential causes and how can we improve the stereoselectivity?
A1: Low diastereoselectivity in the formation of this compound from benzaldehyde and hydrobenzoin (1,2-diphenyl-1,2-ethanediol) is a common issue that can be addressed by carefully controlling the reaction conditions. The formation of the cis and trans isomers is often governed by a delicate balance between kinetic and thermodynamic control.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the less stable, faster-forming isomer. At higher temperatures, the reaction can equilibrate to the more thermodynamically stable isomer. For 2,4-disubstituted-1,3-dioxolanes, the cis isomer is often the thermodynamic product due to reduced steric interactions between the substituents in a pseudo-equatorial arrangement.
-
Catalyst Choice: The type of acid catalyst used can significantly influence the stereochemical outcome. Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., BF₃·OEt₂) can lead to different isomeric ratios. Some Lewis acids may coordinate with the diol, influencing the facial selectivity of the aldehyde addition.
-
Reaction Time and Temperature: Insufficient reaction time may not allow the reaction to reach thermodynamic equilibrium, resulting in a mixture of isomers. Conversely, prolonged reaction times at high temperatures might lead to side reactions. It is crucial to optimize both time and temperature for the desired isomer.
-
Water Removal: Inefficient removal of water, a byproduct of acetal formation, can lead to the hydrolysis of the product back to the starting materials, preventing the system from reaching thermodynamic equilibrium and potentially affecting the final isomeric ratio.
Troubleshooting Steps:
-
Temperature Adjustment: To favor the thermodynamically more stable cis isomer, try running the reaction at a higher temperature for a longer period to allow for equilibration. For the kinetically favored product, lower temperatures and shorter reaction times are recommended.
-
Catalyst Screening: Experiment with different Brønsted and Lewis acid catalysts. For instance, milder Lewis acids might offer better kinetic control.
-
Effective Water Removal: Ensure efficient water removal by using a Dean-Stark apparatus, molecular sieves, or a suitable drying agent in the reaction mixture.
-
Solvent Effects: The polarity of the solvent can influence the transition state energies and the position of the equilibrium. A survey of different solvents (e.g., toluene, dichloromethane, THF) may be beneficial.
Q2: How can we reliably determine the cis and trans configuration of our this compound products?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers of this compound.
-
¹H NMR Spectroscopy: The coupling constants (J-values) between the protons at the C2 and C4 positions of the dioxolane ring can be diagnostic. Generally, the coupling constant between vicinal protons in a cis relationship is smaller than that for protons in a trans relationship. Additionally, the chemical shifts of the protons on the dioxolane ring will differ between the two isomers due to different magnetic environments.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can provide definitive proof of stereochemistry. For the cis isomer, an NOE correlation will be observed between the protons at the C2 and C4 positions, as they are on the same face of the ring. This correlation will be absent or much weaker for the trans isomer.
Q3: We have a mixture of cis and trans isomers. Are there any methods to separate them?
A3: Yes, separating diastereomers is often feasible due to their different physical properties.
-
Column Chromatography: This is the most common method for separating diastereomers. The different polarities of the cis and trans isomers can allow for their separation on a silica gel or alumina column with an appropriate eluent system.
-
Recrystallization: If the isomers have significantly different solubilities in a particular solvent system, fractional crystallization can be an effective method for separation, especially on a larger scale.
-
Preparative HPLC: For difficult separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Data Presentation
The following table summarizes the expected outcomes based on controlling reaction parameters. Note that the exact ratios will depend on the specific substrate, catalyst, and reaction conditions used.
| Parameter | Condition | Expected Outcome on Stereoselectivity | Predominant Isomer (Typical) |
| Temperature | Low (e.g., 0 °C to RT) | Kinetic Control | Often trans (faster forming) |
| High (e.g., reflux) | Thermodynamic Control | cis (more stable) | |
| Catalyst | Strong Brønsted Acid (e.g., PTSA) | Tends to favor thermodynamic product | cis |
| Lewis Acid (e.g., BF₃·OEt₂) | Can favor kinetic or thermodynamic product depending on coordination | Varies | |
| Reaction Time | Short | Favors kinetic product | Often trans |
| Long | Allows for equilibration to thermodynamic product | cis |
Experimental Protocols
Below are generalized protocols for the stereoselective synthesis of cis- and trans-2,4-diphenyl-1,3-dioxolane. Note: These are starting points and may require optimization for your specific setup and desired purity.
Protocol 1: Synthesis of cis-2,4-Diphenyl-1,3-dioxolane (Thermodynamic Control)
Objective: To synthesize the thermodynamically favored cis isomer.
Materials:
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Benzaldehyde
-
(meso)-Hydrobenzoin (1,2-diphenyl-1,2-ethanediol)
-
p-Toluenesulfonic acid (PTSA) monohydrate
-
Toluene
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Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask and condenser
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add (meso)-hydrobenzoin (1.0 eq), benzaldehyde (1.1 eq), and a catalytic amount of PTSA (0.05 eq).
-
Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the cis isomer.
-
Confirm the stereochemistry using ¹H NMR and NOE analysis.
Protocol 2: Synthesis of trans-2,4-Diphenyl-1,3-dioxolane (Kinetic Control)
Objective: To synthesize the kinetically favored trans isomer.
Materials:
-
Benzaldehyde
-
(rac)-Hydrobenzoin (1,2-diphenyl-1,2-ethanediol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
Procedure:
-
Dissolve (rac)-hydrobenzoin (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of BF₃·OEt₂ (0.1 eq) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the trans isomer.
-
Confirm the stereochemistry using ¹H NMR analysis.
Visualizations
Reaction Pathway
Caption: Acid-catalyzed reaction pathway for the formation of this compound.
Factors Influencing Stereoselectivity
Caption: Relationship between reaction conditions and stereochemical control.
Technical Support Center: Overcoming Challenges in the Scale-up of 2,4-Diphenyl-1,3-dioxolane Synthesis
Welcome to the technical support center for the synthesis of 2,4-Diphenyl-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Troubleshooting Guides & FAQs
This section provides answers to specific issues that may arise during the synthesis and scale-up of this compound.
Reaction Kinetics and Equilibrium
-
Question: My reaction is not going to completion, and the yield of this compound is low, especially at a larger scale. What can I do? Answer: The formation of this compound from benzaldehyde and 1-phenyl-1,2-ethanediol is a reversible acetalization reaction. To drive the equilibrium towards the product, it is crucial to remove the water formed during the reaction.[1][2] At a laboratory scale, a Dean-Stark apparatus is effective for this purpose.[1][2][3][4] When scaling up, ensure that the Dean-Stark trap is appropriately sized for the larger volume of solvent and expected water by-product. Inefficient water removal is a common reason for decreased yields in larger batches.
-
Question: I am observing a significant amount of unreacted starting materials even after prolonged reaction times. Why is this happening? Answer: Besides incomplete water removal, insufficient catalyst activity or concentration can lead to slow or incomplete reactions. For the synthesis of dioxolanes, common acid catalysts include p-toluenesulfonic acid (p-TSA), sulfuric acid, or acidic resins.[5][6] On a larger scale, ensure adequate mixing to maintain a homogenous distribution of the catalyst throughout the reaction mixture. Also, verify the quality and activity of your catalyst, as it can degrade over time.
Scale-Up Challenges: Heat and Mass Transfer
-
Question: The reaction seems to be much slower and less efficient as I increase the batch size. What are the potential causes? Answer: This is a common scale-up challenge related to heat and mass transfer limitations.[7][8] In larger reactors, the surface-area-to-volume ratio decreases, which can lead to inefficient heating and cooling.[8][9] This can result in temperature gradients within the reactor, with some regions not reaching the optimal reaction temperature. Furthermore, inadequate mixing in large vessels can lead to poor contact between reactants and the catalyst, slowing down the reaction rate.[10][11]
-
Question: How can I improve heat transfer in my large-scale reactor? Answer: To improve heat transfer, consider the following:
-
Reactor Design: Ensure your reactor has an appropriate jacket design and that the heat transfer fluid is circulating at an adequate rate.
-
Agitation: Increase the stirring speed to improve convection within the reactor. The use of baffles can also enhance mixing and heat distribution.[10]
-
Solvent Choice: A solvent with a higher boiling point can allow for higher reaction temperatures, potentially increasing the reaction rate, but this must be balanced with the thermal stability of your product and reactants.
-
Impurity Formation and Purification
-
Question: I am observing the formation of by-products, particularly at higher temperatures and longer reaction times. What are these by-products and how can I minimize them? Answer: Potential by-products in the synthesis of this compound can include self-condensation products of benzaldehyde or degradation products from prolonged exposure to acidic conditions at high temperatures. To minimize their formation, it is important to carefully control the reaction temperature and time. Using a milder acid catalyst or a lower catalyst loading might also be beneficial. Monitoring the reaction progress using techniques like TLC or in-situ analytics can help determine the optimal endpoint before significant by-product formation occurs.[12]
-
Question: What is the best method for purifying this compound at a larger scale? Answer: The choice of purification method depends on the nature of the impurities and the desired purity of the final product.
-
Distillation: If the by-products have significantly different boiling points from the desired product, vacuum distillation can be an effective purification method.[6][13]
-
Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent is often a highly effective method for achieving high purity.[14][15] This method is particularly useful for removing closely related impurities.
-
Data Presentation
The following tables summarize key experimental parameters and their impact on the synthesis of dioxolanes, providing a basis for comparison and optimization.
Table 1: Comparison of Reaction Conditions for Dioxolane Synthesis
| Parameter | Lab-Scale (Illustrative) | Pilot-Scale (Illustrative) | Key Considerations for Scale-Up |
| Reactants | Benzaldehyde, 1-Phenyl-1,2-ethanediol | Benzaldehyde, 1-Phenyl-1,2-ethanediol | Ensure consistent quality and purity of raw materials at larger scales. |
| Solvent | Toluene | Toluene | Toluene forms an azeotrope with water, facilitating its removal.[5][6] Ensure adequate solvent volume for efficient stirring and heat transfer. |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | p-Toluenesulfonic acid (p-TSA) or heterogeneous acid catalyst | Homogeneous catalysts may require neutralization and removal, while heterogeneous catalysts can be filtered off, simplifying work-up. |
| Temperature | Reflux (~110 °C) | Reflux (~110 °C) | Maintain consistent temperature throughout the reactor to avoid hot spots that can lead to by-product formation. |
| Water Removal | Dean-Stark Trap | Scaled-up Dean-Stark Trap or continuous water removal system | Efficiency of water removal is critical for driving the reaction to completion. |
| Reaction Time | 2-4 hours | 4-8 hours (or longer) | Reaction times may increase due to heat and mass transfer limitations. |
| Yield | ~85-95% | ~70-85% | Yield reduction on scale-up is common; optimization of parameters is key. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a representative example for a laboratory-scale synthesis.
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add benzaldehyde (10.6 g, 0.1 mol), 1-phenyl-1,2-ethanediol (13.8 g, 0.1 mol), and toluene (200 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.2 g).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
Diagram 1: General Workflow for this compound Synthesis
Caption: A typical workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
- 1. chemicalforums.com [chemicalforums.com]
- 2. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 3. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 4. Dean-Stark_apparatus [chemeurope.com]
- 5. Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2–ZrO2 catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis routes of 2-Phenyl-1,3-dioxolane [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors | by Amar Equipment | Medium [medium.com]
- 10. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
- 11. Mixing Analysis in a Stirred Tank Using Computational Fluid Dynamics [scirp.org]
- 12. 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide [mdpi.com]
- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 14. iscientific.org [iscientific.org]
- 15. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,4-Diphenyl-1,3-dioxolane
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 2,4-diphenyl-1,3-dioxolane, a common procedure in organic synthesis for the protection of a carbonyl group.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low. What are the common causes?
A low yield in this acetalization reaction can stem from several factors:
-
Incomplete reaction: The formation of the dioxolane is an equilibrium process. To drive the reaction to completion, water, a byproduct, must be efficiently removed.
-
Purity of reagents: The presence of water in your starting materials (benzaldehyde, ethylene glycol, or solvent) can inhibit the reaction. Ensure all reagents are anhydrous. Benzaldehyde is also prone to oxidation to benzoic acid, which can interfere with the reaction.
-
Insufficient catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.
-
Reaction temperature: The temperature needs to be high enough to facilitate the azeotropic removal of water with the solvent (e.g., toluene), but excessive heat can lead to side reactions.[1]
-
Premature workup: Stopping the reaction before all the water has been removed will lead to a lower yield.
Q2: I am observing unexpected side products in my NMR spectrum. What could they be?
Common side products in this synthesis include:
-
Unreacted starting materials: Benzaldehyde and ethylene glycol may still be present if the reaction has not gone to completion.
-
Hemiacetal intermediate: This is an intermediate in the reaction and may be present in small amounts.
-
Polymeric materials: Under certain conditions, especially with strong acids or high temperatures, polymerization of benzaldehyde or ethylene glycol can occur.
-
Oxidation product: If the benzaldehyde used is old or has been improperly stored, it may contain benzoic acid.
Q3: How do I effectively remove the water produced during the reaction?
The most common and effective method for water removal in this synthesis is the use of a Dean-Stark apparatus. The apparatus collects the water as it azeotropically distills with a suitable solvent, such as toluene, preventing it from returning to the reaction mixture and shifting the equilibrium towards the product.[2] Alternatively, the use of molecular sieves (e.g., 4Å) can also be employed to sequester water.[1]
Q4: What is the role of the acid catalyst, and which one should I use?
The acid catalyst protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.[3] Common catalysts include:
-
p-Toluenesulfonic acid (p-TSA): A widely used, effective, and relatively mild solid acid catalyst.[2][4]
-
Ortho-phosphoric acid: Another effective liquid acid catalyst.[5]
-
Sulfuric acid: A strong acid that can be used, but may lead to more side reactions.
The choice of catalyst can influence reaction time and yield. A catalytic amount is sufficient.
Q5: My product is difficult to purify. What are the recommended purification methods?
After the reaction is complete, the following purification steps are recommended:
-
Neutralization: The reaction mixture should be cooled and washed with a mild basic solution, such as aqueous sodium bicarbonate or potassium carbonate, to neutralize the acid catalyst.[2][4]
-
Extraction: The product can be extracted into an organic solvent like diethyl ether or ethyl acetate.
-
Drying: The organic layer should be dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation or Recrystallization: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., pentane/ether).[6]
Experimental Protocol
This protocol details a standard procedure for the synthesis of this compound.
Materials:
-
Benzaldehyde
-
Ethylene glycol
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (p-TSA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add benzaldehyde (e.g., 10.6 g, 0.1 mol), ethylene glycol (e.g., 7.5 g, 0.12 mol), and toluene (120 mL).[5]
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 g).
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the Dean-Stark trap (typically 1-2 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield the this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of 2-phenyl-1,3-dioxolane, which can be used as a starting point for the synthesis of this compound.
| Parameter | Value | Reference |
| Benzaldehyde:Ethylene Glycol Molar Ratio | 1 : 1.2 | [2] |
| Solvent | Toluene | [2][5] |
| Catalyst | p-Toluenesulfonic acid or ortho-phosphoric acid | [2][5] |
| Reaction Temperature | Reflux (approx. 110-120 °C) | [4] |
| Reaction Time | 1 - 2 hours (until water collection ceases) | [2] |
| Typical Yield | >80% | [2] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Efficient Formation of 2,4-Diphenyl-1,3-dioxolane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,4-diphenyl-1,3-dioxolane. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the formation of this compound?
The formation of this compound is an acetalization reaction. It involves the acid-catalyzed reaction of benzaldehyde with styrene glycol (1-phenylethane-1,2-diol). The reaction is reversible, and to drive the equilibrium towards the product, water, a byproduct, must be removed.[1][2][3]
Q2: What types of catalysts are effective for this synthesis?
A variety of acid catalysts can be employed for the synthesis of this compound. These can be broadly categorized as:
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Homogeneous Catalysts: These are soluble in the reaction medium. Common examples include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).[4][5] While effective, they can be corrosive and require a neutralization step during workup.[4]
-
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, which simplifies their separation and potential for reuse.[6][7] Examples include:
-
Zeolites: Microporous aluminosilicates with acidic sites.[6][8][9]
-
Ion-exchange resins: Polymeric resins with acidic functional groups.[6][8]
-
Acid-activated clays: Such as Montmorillonite K10.[10]
-
Silica gel and Alumina: Can act as solid acid catalysts, sometimes under pressure.[11]
-
Supported acids: Such as perchloric acid adsorbed on silica gel.[12]
-
Q3: Why is water removal important in this reaction?
Acetal formation is a reversible reaction.[1] The presence of water, a byproduct, can shift the equilibrium back towards the starting materials (benzaldehyde and styrene glycol), thus reducing the yield of the desired this compound.[3] Therefore, continuous removal of water is crucial for achieving high yields.
Q4: What methods can be used to remove water from the reaction mixture?
Common laboratory techniques for water removal in this synthesis include:
-
Azeotropic distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[3][5]
-
Molecular sieves: These are porous materials that can trap water molecules.[1][3]
-
Dessicants: Such as anhydrous aluminum oxide.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective water removal. 2. Catalyst is inactive or insufficient amount. 3. Reaction has not reached equilibrium or has not been run for a sufficient time. 4. Purity of starting materials is low. | 1. Ensure the Dean-Stark trap is functioning correctly or add activated molecular sieves. 2. Use a fresh batch of catalyst or increase the catalyst loading. For heterogeneous catalysts, ensure they have been properly activated. 3. Monitor the reaction progress using TLC or GC and extend the reaction time if necessary. 4. Purify the benzaldehyde and styrene glycol before use. |
| Presence of Side Products | 1. Self-condensation of benzaldehyde. 2. Polymerization of styrene glycol. 3. Formation of hemiacetal as the main product. | 1. Use milder reaction conditions (lower temperature) or a more selective catalyst. 2. Ensure the reaction temperature is not excessively high. 3. Ensure complete removal of water to drive the reaction to the full acetal. |
| Difficulty in Catalyst Separation | 1. Use of a homogeneous catalyst. 2. Heterogeneous catalyst is too fine and passes through the filter. | 1. Neutralize the acid with a base (e.g., K₂CO₃, NaHCO₃) and perform an aqueous workup.[5] 2. Use a finer filter paper or centrifuge the mixture to pellet the catalyst before decanting the solution. |
| Catalyst Deactivation (for heterogeneous catalysts) | 1. Coking or deposition of organic residues on the catalyst surface. 2. Poisoning of acid sites by impurities. | 1. Regenerate the catalyst by calcination (heating at high temperatures in air) if the catalyst is thermally stable. 2. Wash the catalyst with an appropriate solvent to remove adsorbed impurities. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Dioxolane Formation
| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonic acid | Benzaldehyde, Ethylene Glycol | Toluene | Reflux | 1.4 h | 81.8 | [5] |
| Montmorillonite K10 | Salicylaldehyde, Various Diols | Toluene | Reflux | 1-2 h | 45-90 | [10] |
| Zeolite encapsulated Co(II) complex | Styrene oxide, Acetone | Reflux | Reflux | 1-3 h | 85-95 | [9] |
| Silica gel | Carbonyl compounds, Ethylene Glycol | Solvent-free | 150-196 | 3-120 h | Varies | [11] |
| Ruthenium molecular catalyst | Diols, Formic acid | 1,4-Dioxane | 100 | 24 h | 9-31 | [13][14] |
Note: The table includes data for the formation of similar dioxolanes to provide a comparative overview of catalyst performance.
Experimental Protocols
General Procedure for the Synthesis of this compound using a Homogeneous Catalyst
-
Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer.
-
Charging Reactants: To the flask, add benzaldehyde (1.0 eq), styrene glycol (1.2 eq), and a suitable solvent such as toluene (to fill approximately half the flask).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected or until TLC/GC analysis indicates the consumption of the limiting reagent.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or by adding a solid base like potassium carbonate (K₂CO₃) and filtering.[5]
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 3. Acetal - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis routes of 2-Phenyl-1,3-dioxolane [benchchem.com]
- 6. revues.imist.ma [revues.imist.ma]
- 7. researchgate.net [researchgate.net]
- 8. SELECTIVE CATALYTIC CONVERSION OF CARBONYL COMPOUNDS AND ETHYLENE GLYCOL INTO 1,3-DIOXOLANES | Moroccan Journal of Heterocyclic Chemistry [revues.imist.ma]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 13. juser.fz-juelich.de [juser.fz-juelich.de]
- 14. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Diphenyl-1,3-dioxolane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2,4-Diphenyl-1,3-dioxolane. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental issues.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound.
| Problem | Possible Causes | Solutions |
| Low to No Product Yield | 1. Ineffective Catalyst: The chosen acid catalyst may be weak or deactivated. 2. Incomplete Water Removal: The equilibrium for acetal formation is unfavorable if water is not effectively removed. 3. Steric Hindrance: Bulky substituents on the benzaldehyde or diol can hinder the reaction.[1] 4. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | 1. Catalyst Selection: Use a strong acid catalyst such as p-toluenesulfonic acid (p-TSA), or consider solid acid catalysts like Montmorillonite K10 or zeolites for easier removal.[1][2] 2. Water Removal: Use a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene or benzene. 3. Optimize Reactants: If possible, select less sterically hindered starting materials. For sterically hindered substrates, longer reaction times or more forceful conditions may be necessary.[1] 4. Optimize Conditions: Increase the reaction temperature (reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. |
| Formation of Side Products | 1. Hemiacetal Formation: Incomplete reaction can lead to the formation of a stable hemiacetal intermediate.[3] 2. Polymerization/Decomposition: Strong acidic conditions or high temperatures can sometimes lead to side reactions of the starting materials. | 1. Drive to Completion: Ensure complete conversion to the acetal by using an excess of the diol and effectively removing water. 2. Milder Conditions: If side product formation is significant, consider using a milder catalyst or lowering the reaction temperature, though this may require longer reaction times. |
| Difficult Product Purification | 1. Co-distillation with Starting Materials: If the boiling points are close, separation by simple distillation can be challenging. 2. Presence of Catalyst in the Product: Acidic catalysts need to be removed to prevent product degradation during storage or distillation. 3. Oily Product: The product may not crystallize easily, making isolation difficult. | 1. Chromatographic Purification: Use column chromatography (e.g., silica gel with a hexane/ethyl acetate eluent) for efficient separation. 2. Neutralization and Washing: Before distillation, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) and wash with water to remove the acid catalyst. 3. Recrystallization/Distillation: Attempt recrystallization from a suitable solvent or perform vacuum distillation for purification of oily products. |
| Undesired Cis/Trans Isomer Ratio | 1. Thermodynamic vs. Kinetic Control: The ratio of cis and trans isomers can be influenced by the reaction temperature and time. Generally, lower temperatures favor the formation of the kinetic product (often the cis isomer), while higher temperatures allow for equilibration to the more stable thermodynamic product (often the trans isomer). | 1. Temperature Control: To favor the cis isomer, conduct the reaction at lower temperatures. For the trans isomer, higher temperatures or longer reaction times can be employed to allow for equilibration.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the acid-catalyzed acetalization reaction between benzaldehyde and 1-phenyl-1,2-ethanediol. The reaction involves the removal of water to drive the equilibrium towards the product.
Q2: Which catalysts are most effective for this synthesis?
A2: p-Toluenesulfonic acid (p-TSA) is a commonly used and effective homogeneous catalyst. Heterogeneous catalysts like Montmorillonite K10 and various zeolites are also highly effective and offer the advantage of easier separation from the reaction mixture.[1][2]
Q3: What is the importance of removing water from the reaction?
A3: Acetal formation is a reversible reaction. The removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the formation of the this compound product, thereby increasing the yield. This is typically accomplished using a Dean-Stark apparatus.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture are spotted on a TLC plate and eluted with an appropriate solvent system (e.g., hexane/ethyl acetate). The disappearance of the starting materials (benzaldehyde and diol) and the appearance of the product spot indicate the progression of the reaction.[5]
Q5: What are the typical solvents used for this reaction?
A5: Toluene and benzene are commonly used solvents as they form an azeotrope with water, facilitating its removal with a Dean-Stark apparatus.
Experimental Protocols
Synthesis of this compound using p-Toluenesulfonic Acid
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Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzaldehyde (1 equivalent), 1-phenyl-1,2-ethanediol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).
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Solvent Addition: Add a sufficient volume of toluene to dissolve the reactants.
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Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
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Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Catalysts for Acetalization Reactions
| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | Benzaldehyde, Ethane-1,2-diol | Toluene | Reflux | 2 | >90 | Inferred from general procedures |
| Montmorillonite K10 | Salicylaldehyde, various diols | Toluene | Reflux | 1-4 | 45-93 | [1] |
| Zeolite-encapsulated Co(II) complex | Styrene oxide, Acetone | Reflux | Reflux | 1 | 92 | [2] |
| Zeolite-encapsulated Cu(II) complex | Styrene oxide, Acetone | Reflux | Reflux | 1.5 | 90 | [2] |
| Zeolite-encapsulated Zn(II) complex | Styrene oxide, Acetone | Reflux | Reflux | 1.5 | 88 | [2] |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are the products of the reaction of benzaldehyde with 1,2-octanediol.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Preventing decomposition of 2,4-Diphenyl-1,3-dioxolane during workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,4-Diphenyl-1,3-dioxolane during experimental workups.
Troubleshooting Guide: Preventing Decomposition During Workup
Issue: You observe a lower than expected yield of this compound, or analysis of the crude product shows the presence of benzaldehyde and/or ethylene glycol. This indicates decomposition of the desired acetal.
Primary Cause: this compound, like other acetals, is susceptible to acid-catalyzed hydrolysis. The presence of even trace amounts of acid in combination with water during the workup procedure can lead to the cleavage of the dioxolane ring, regenerating the starting aldehyde and diol.
Solutions:
| Step in Workup | Potential Problem | Recommended Action | Rationale |
| Quenching the Reaction | The reaction was catalyzed by an acid (e.g., p-toluenesulfonic acid, sulfuric acid). | Neutralize the reaction mixture in situ before adding water or an aqueous solution. Use a mild inorganic base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. | This step is critical to remove the acid catalyst that would otherwise promote rapid hydrolysis upon the introduction of water. |
| Aqueous Wash | The aqueous wash solution is acidic. | Use a neutral or slightly basic aqueous wash. Saturated sodium bicarbonate solution is a good first wash, followed by a wash with brine (saturated NaCl solution). | Acidic water will hydrolyze the acetal. A basic wash ensures the removal of any residual acid. Brine helps to remove bulk water from the organic layer and break up emulsions. |
| Extraction | Use of an acidic extraction solvent or formation of emulsions that are difficult to break. | Use a non-acidic, water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane. | To maintain a non-acidic environment for the acetal. |
| Drying the Organic Layer | Use of an acidic drying agent. | Use a neutral drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). While MgSO₄ is slightly acidic, it is generally acceptable if the organic layer has been thoroughly neutralized. For highly sensitive substrates, Na₂SO₄ is preferred. | To avoid introducing an acidic component that could cause decomposition during the drying step. |
| Solvent Removal | Prolonged heating during solvent evaporation. | Remove the solvent under reduced pressure (rotary evaporation) at a moderate temperature. | While thermal decomposition is less of a concern than acid hydrolysis, minimizing heat exposure is good practice for ensuring the stability of the final product. |
| Purification | Use of acidic silica gel for chromatography. | If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a base (e.g., triethylamine in the eluent) or use neutral alumina. | Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds on the column. |
Frequently Asked Questions (FAQs)
Q1: At what pH is this compound most stable?
A1: this compound is most stable under neutral to strongly basic conditions.[1][2] It is highly susceptible to hydrolysis under acidic conditions, with the rate of hydrolysis increasing significantly at lower pH values.[3][4][5]
Q2: I used an acid catalyst to synthesize the dioxolane. How can I be sure it's completely removed before workup?
A2: After the reaction is complete, you should quench the reaction mixture with a slight excess of a mild aqueous base like saturated sodium bicarbonate solution. You can test the pH of the aqueous layer with litmus paper or a pH strip to ensure it is neutral or slightly basic (pH 7-8) before proceeding with extraction.
Q3: Can I use a strong base like sodium hydroxide (NaOH) to neutralize the acid?
A3: While this compound is stable to strong bases, using a strong base like NaOH is generally not recommended for quenching an acidic reaction mixture. The neutralization reaction can be highly exothermic, and strong bases can promote other unwanted side reactions depending on the other functional groups present in your molecule. A mild base like sodium bicarbonate is sufficient and safer.
Q4: My NMR spectrum shows a peak for benzaldehyde. Is there any way to salvage the product?
A4: If a significant amount of decomposition has occurred, it is challenging to reverse it during the workup. The best approach is to re-optimize the workup procedure for future experiments to prevent decomposition. If you have a mixture, you could attempt to purify the this compound by column chromatography, but be mindful of the acidic nature of silica gel as mentioned in the troubleshooting guide.
Q5: How does the stability of this compound compare to other acetals?
A5: The stability of acetals is influenced by the electronic properties of the parent aldehyde or ketone. Aromatic acetals derived from benzaldehyde, such as this compound, are generally more stable than acetals of aliphatic aldehydes under acidic conditions. This is due to the electronic effects of the phenyl groups. However, they are still readily hydrolyzed in the presence of acid and water.[3]
Data Summary
The rate of acid-catalyzed hydrolysis of benzylidene acetals, a class of compounds to which this compound belongs, is highly dependent on the substituents on the phenyl ring. Electron-donating groups accelerate hydrolysis, while electron-withdrawing groups slow it down. This relationship can be described by the Hammett equation.
| Parameter | Value | Significance |
| Hammett ρ value for hydrolysis of benzylidene acetals | -4.06 | A large negative ρ value indicates a strong buildup of positive charge in the transition state of the hydrolysis reaction. This means that substituents that can stabilize a positive charge (electron-donating groups) will increase the reaction rate.[1][3] |
| Relative Stability | Basic pH > Neutral pH >> Acidic pH | Acetals are generally stable in basic and neutral media but hydrolyze in acidic conditions.[2][3] |
Experimental Protocol: Standard Workup for this compound
This protocol assumes the synthesis of this compound was carried out in an organic solvent using an acid catalyst.
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Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature.
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Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture while stirring. Continue adding until gas evolution (CO₂) ceases, and the aqueous layer is confirmed to be neutral or slightly basic (pH ~7-8) using a pH strip.
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Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible, add a water-immiscible organic solvent such as ethyl acetate. Shake the funnel gently to partition the product into the organic layer.
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Separate the Layers: Allow the layers to separate fully, then drain the lower aqueous layer.
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Wash the Organic Layer:
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Wash the organic layer with a fresh portion of saturated aqueous sodium bicarbonate solution.
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Follow with a wash using deionized water.
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Finally, wash with brine (saturated aqueous NaCl solution) to remove the majority of dissolved water.
-
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add a neutral drying agent like anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating that all the water has been absorbed.
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Isolate the Product: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
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Purification (if necessary): If further purification is required, consider recrystallization or column chromatography on neutral alumina or deactivated silica gel.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Recommended experimental workflow for workup.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustainable polyvinyl acetals from bioaromatic aldehydes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2,4-Diphenyl-1,3-dioxolane
For researchers and professionals in the field of drug development and chemical synthesis, the efficient and selective synthesis of target molecules is paramount. 2,4-Diphenyl-1,3-dioxolane, a heterocyclic compound, serves as a valuable building block and intermediate in various synthetic pathways. This guide provides a comparative analysis of different synthetic routes to this target molecule, presenting key quantitative data, detailed experimental protocols, and a visual representation of the general synthetic workflow.
Comparison of Synthetic Methodologies
The synthesis of this compound and its analogs can be achieved through several pathways, primarily involving the acid-catalyzed condensation of an aldehyde with a diol. Variations in catalysts, solvents, and reaction conditions offer a range of options to the synthetic chemist. Below is a summary of key methods with their respective advantages and disadvantages.
| Method | Reactants | Catalyst | Solvent | Reaction Conditions | Yield |
| Route 1 | Benzaldehyde, 1-Phenyl-1,2-ethanediol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap, 3 hours | Good |
| Route 2 | Benzaldehyde, 1-Phenyl-1,2-ethanediol | Montmorillonite K10 | Dichloromethane | Stirring at room temperature, short reaction times | Good to high |
| Route 3 | Styrene oxide, Benzaldehyde | Zeolite encapsulated Co(II), Cu(II), or Zn(II) complexes | Acetone | Reflux | Good to excellent |
Experimental Protocols
Route 1: Acid-Catalyzed Condensation with p-Toluenesulfonic Acid
This classical method involves the reaction of benzaldehyde with 1-phenyl-1,2-ethanediol (styrene glycol) in the presence of a catalytic amount of p-toluenesulfonic acid. The use of a Dean-Stark apparatus is crucial for the removal of water, driving the reaction equilibrium towards the product.
Procedure:
-
A mixture of 1-phenyl-1,2-ethanediol (14.47 mmol), benzaldehyde (1.2 eq.), a catalytic amount of p-toluenesulfonic acid (20 mg), and toluene (20 mL) is placed in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
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The reaction mixture is heated to reflux (approximately 110°C) and stirred for 3 hours, during which water is collected in the Dean-Stark trap.
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After cooling to room temperature, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with water until neutral.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.
Route 2: Montmorillonite K10 Catalyzed Synthesis
An environmentally benign approach utilizes Montmorillonite K10, a solid acid catalyst, which can be easily recovered and reused. This method often proceeds under milder conditions and in shorter reaction times compared to the traditional acid-catalyzed route.[1]
Procedure:
-
To a solution of salicylaldehyde (as a representative aromatic aldehyde) and a diol in dichloromethane, a catalytic amount of Montmorillonite K10 is added.[1]
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The reaction mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the solid catalyst is filtered off and washed with the solvent.
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The filtrate is concentrated under reduced pressure to afford the crude product.
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Further purification can be performed by column chromatography if necessary.
Route 3: Zeolite-Encapsulated Metal Complex Catalysis
This method provides an alternative pathway starting from styrene oxide and acetone, catalyzed by zeolite-encapsulated transition metal complexes. These catalysts offer high yields and can be recycled.[2]
Procedure:
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Styrene oxide and acetone are refluxed in the presence of a catalytic amount of a zeolite-encapsulated Co(II), Cu(II), or Zn(II) complex.[2]
-
The reaction is monitored by a suitable analytical technique such as gas chromatography (GC) or TLC.
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After the reaction is complete, the catalyst is filtered off.
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The excess acetone is removed by distillation.
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The resulting crude product can be purified by fractional distillation or chromatography.
Synthetic Workflow
The general logic for the synthesis and characterization of this compound is depicted in the following workflow diagram.
Caption: General workflow for the synthesis of this compound.
References
Validating the Structure of 2,4-Diphenyl-1,3-dioxolane: A Comparative Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of synthesized organic compounds is a cornerstone of chemical research and pharmaceutical development. This guide provides a comparative spectroscopic analysis for the validation of the 2,4-Diphenyl-1,3-dioxolane structure. Due to the limited availability of direct experimental spectra for this compound, this guide presents a detailed comparison with its structural isomers and analogs. This approach facilitates the interpretation of spectral data and aids in the unambiguous confirmation of the target molecule's structure.
Expected Spectroscopic Profile of this compound
The structure of this compound contains several key features that will give rise to characteristic signals in various spectroscopic analyses: a dioxolane ring, two phenyl groups, and stereocenters at the C2 and C4 positions, leading to the possibility of cis and trans isomers. The expected spectral characteristics are outlined below, followed by a comparison with related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and stereochemistry.
¹H NMR Spectroscopy Data
The proton NMR spectrum of this compound is expected to show distinct signals for the methine protons on the dioxolane ring and the aromatic protons of the two phenyl groups. The chemical shifts and coupling constants will be indicative of the relative positions of the substituents and the stereochemistry of the molecule.
| Compound | Phenyl Protons (ppm) | Dioxolane Protons (ppm) | Other Protons (ppm) |
| Expected for this compound | ~7.2-7.5 (m, 10H) | - H2: ~5.8-6.2 (s or d) - H4: ~5.2-5.6 (d or t) - H5: ~4.0-4.5 (m) | |
| 2-Phenyl-1,3-dioxolane | ~7.3-7.5 (m, 5H) | - H2: ~5.8 (s) - H4/H5: ~4.0-4.2 (m, 4H) | |
| cis-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane | ~7.1-7.3 (m, 10H) | - H4/H5: ~4.8 (s, 2H) | - CH₃: ~1.7 (s, 6H) |
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The chemical shifts of the dioxolane carbons are particularly diagnostic.
| Compound | Phenyl Carbons (ppm) | Dioxolane Carbons (ppm) | Other Carbons (ppm) |
| Expected for this compound | ~125-140 | - C2: ~100-105 - C4: ~80-85 - C5: ~70-75 | |
| 2-Phenyl-1,3-dioxolane | ~126-138 | - C2: ~103 - C4/C5: ~65 | |
| cis-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane | ~127-138 | - C2: ~109 - C4/C5: ~85 | - CH₃: ~27 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the C-O bonds of the acetal, the C-H bonds of the aromatic and aliphatic portions, and the C=C bonds of the phenyl rings.
| Compound | C-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| Expected for this compound | ~1050-1200 | ~3030-3100 | ~1450-1600 |
| 2-Phenyl-1,3-dioxolane | ~1040-1180 | ~3030-3090 | ~1450-1590 |
| 1,3-Dioxolane | ~1068, 1122, 1153 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected, along with characteristic fragment ions resulting from the cleavage of the dioxolane ring and the loss of phenyl groups.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Expected for this compound | 226 | 149, 105, 77 |
| 2-Phenyl-1,3-dioxolane | 150 | 149, 105, 77, 73 |
| 2,2-Dimethyl-4-phenyl-1,3-dioxolane | 178 | 163, 120, 105, 77, 43 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to a volume of approximately 0.6-0.7 mL in a standard NMR tube.[1] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The sample is then placed in the NMR spectrometer. The instrument's magnetic field aligns the nuclear spins of the sample's atoms. Radio wave pulses are used to excite these nuclei, and the resulting signals are detected as they relax back to their ground state.[2][3] The data is then processed by Fourier transform to generate the NMR spectrum.
Infrared (IR) Spectroscopy
For a liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[4] For a solid sample, it can be dissolved in a suitable solvent, or a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.[5] The sample is then placed in the IR spectrometer. A beam of infrared light is passed through the sample, and the detector measures the amount of light that is transmitted at different wavelengths. The resulting plot of transmittance versus wavenumber is the IR spectrum.[6]
Mass Spectrometry (MS)
A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized.[7] In electron ionization (EI) mass spectrometry, the sample is bombarded with a high-energy electron beam, which knocks an electron off the molecule to form a molecular ion.[8][9] This high-energy process often causes the molecular ion to fragment into smaller, charged pieces. These ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[8][9] A detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.[8]
Workflow and Data Analysis Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship in interpreting the spectral data for structural validation.
Caption: General workflow for the spectroscopic analysis and structural validation of an organic compound.
Caption: Logical relationship between the structure of this compound and its expected spectroscopic features.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. microbenotes.com [microbenotes.com]
- 3. LabXchange [labxchange.org]
- 4. webassign.net [webassign.net]
- 5. mmrc.caltech.edu [mmrc.caltech.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Analytical Methods for Determining the Purity of 2,4-Diphenyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of the purity of 2,4-Diphenyl-1,3-dioxolane. The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of this compound in research and development settings. This document outlines detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of these methods is compared, with a focus on their ability to separate the main component from potential process-related impurities and diastereomers.
Potential Impurities in this compound
The purity assessment of this compound requires the consideration of potential impurities that may arise during its synthesis. The compound is typically synthesized via the acid-catalyzed reaction of benzaldehyde and a suitable diol, such as 1,2-diphenylethane-1,2-diol (hydrobenzoin). Potential impurities can include unreacted starting materials, byproducts of side reactions, and stereoisomers.[]
| Impurity | Origin | Significance |
| Benzaldehyde | Unreacted starting material | A common process impurity that needs to be monitored. |
| 1,2-Diphenylethane-1,2-diol | Unreacted starting material | Presence indicates incomplete reaction. |
| Benzyl alcohol | Byproduct of benzaldehyde disproportionation (Cannizzaro reaction) | Can be formed under certain reaction conditions. |
| Benzoic acid | Oxidation of benzaldehyde | A common impurity if the starting material is not pure or if exposed to air. |
| cis/trans-2,4-Diphenyl-1,3-dioxolane | Diastereomers | If a mixture of stereoisomers of the diol is used, or if isomerization occurs. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high separation efficiency and provides structural information from the mass spectrum, aiding in the identification of unknown impurities.
Experimental Protocol
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
GC Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Workflow for GC-MS Analysis
Caption: Workflow for the purity determination of this compound by GC-MS.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is well-suited for the analysis of non-polar aromatic compounds like this compound. It is particularly advantageous for separating diastereomers and non-volatile impurities.[2][3]
Experimental Protocol
Instrumentation:
-
HPLC System: Waters Alliance e2695 Separations Module or equivalent.
-
Detector: Waters 2998 Photodiode Array (PDA) Detector or equivalent UV detector.
-
Column: C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with 60% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Workflow for HPLC Analysis
Caption: Workflow for the purity determination of this compound by HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[3][4] Purity is determined relative to a certified internal standard.
Experimental Protocol
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl3).
-
Internal Standard: Maleic acid (certified reference material).
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl3.
-
Transfer the solution to an NMR tube.
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
Spectral Width: Appropriate for observing all relevant signals.
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and the singlet of maleic acid.
Workflow for qNMR Analysis
Caption: Workflow for the purity determination of this compound by qNMR.
Comparison of Analytical Methods
The choice of analytical method will depend on the specific requirements of the analysis, such as the need for impurity identification, the desired level of accuracy, and available instrumentation.
| Parameter | GC-MS | HPLC | qNMR |
| Principle | Separation based on volatility and polarity, detection by mass. | Separation based on polarity, detection by UV absorbance. | Quantification based on the relationship between signal intensity and the number of nuclei. |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities. | Quantification of the main component and separation of non-volatile impurities and diastereomers. | Absolute quantification of the main component without a specific reference standard. |
| Sensitivity | High (ng to pg range). | Moderate (µg to ng range). | Lower (mg range). |
| Specificity | High (mass spectral data provides structural information). | Moderate to High (retention time and UV spectrum). | High (chemical shift and coupling patterns are highly specific). |
| Analysis Time | ~20-30 minutes per sample. | ~20-30 minutes per sample. | ~10-15 minutes per sample (plus sample preparation time). |
| Diastereomer Separation | Can be challenging without a chiral column. | Generally effective, especially with optimized methods.[2][3] | Can distinguish diastereomers if their signals are resolved, but quantification can be complex. |
| Quantification | Requires a reference standard for each impurity to be quantified accurately. | Area percent calculation provides relative purity; accurate quantification requires reference standards. | Provides an absolute purity value relative to a certified internal standard.[4] |
Conclusion
All three methods—GC-MS, HPLC, and qNMR—are valuable for assessing the purity of this compound.
-
GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities.
-
HPLC is a robust method for routine purity assessment and is particularly well-suited for the separation of diastereomers and non-volatile impurities.
-
qNMR serves as an excellent primary method for obtaining a highly accurate, absolute purity value and for the certification of reference materials.
For comprehensive quality control, a combination of these techniques is recommended. For instance, HPLC or GC-MS can be used for routine screening of impurities, while qNMR can be employed for the definitive purity assignment of a batch. The specific choice of methodology should be guided by the intended application of the this compound and the regulatory requirements.
References
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation of 2,4-Diphenyl-1,3-dioxolane as a Diol Protecting Group: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate protecting group is paramount to the success of a multi-step synthesis. This guide provides a comparative analysis of 2,4-diphenyl-1,3-dioxolane as a protecting group for 1,2-diols, evaluating its performance against other commonly employed diol protecting groups.
The this compound protecting group is a type of benzylidene acetal, formed from the reaction of a 1,2-diol with benzaldehyde. This group is characterized by its stability in basic and reductive environments, while being readily cleaved under acidic conditions.[1] The presence of the phenyl groups can influence the reactivity and selectivity of the protection and deprotection steps.
Comparative Analysis of Diol Protecting Groups
The selection of a diol protecting group is dictated by the specific requirements of the synthetic route, including the stability towards various reagents and the conditions required for its removal. Below is a comparison of this compound (as a benzylidene acetal) with other common diol protecting groups.
| Protecting Group | Structure | Typical Formation Conditions | Stability | Typical Deprotection Conditions | Key Advantages |
| This compound | Phenyl-substituted dioxolane ring | Benzaldehyde or its acetal, acid catalyst (e.g., p-TsOH, Cu(OTf)₂)[2] | Stable to bases, nucleophiles, and reducing agents[1] | Acid-catalyzed hydrolysis[3] | Good stability; potential for modified reactivity due to phenyl groups. |
| Isopropylidene (Acetonide) | Dioxolane ring with two methyl groups | Acetone or 2,2-dimethoxypropane, acid catalyst | Stable to bases and reducing agents | Mild acid-catalyzed hydrolysis | Readily formed and cleaved; often used for cis-1,2-diols. |
| Benzylidene Acetal | Dioxolane or dioxane ring with a phenyl group | Benzaldehyde or its acetal, acid catalyst[2] | Stable to bases and reducing agents | Acid-catalyzed hydrolysis; hydrogenolysis | Well-established; can be selectively cleaved. |
| Silyl Ethers (e.g., TBDMS) | -O-Si(CH₃)₂C(CH₃)₃ | Silyl chloride, base (e.g., imidazole) | Variable, generally stable to non-acidic/non-fluoride conditions | Fluoride source (e.g., TBAF), acidic conditions | Can be introduced and removed under mild conditions. |
| Carbonates | Cyclic carbonate | Phosgene or its equivalent, base | Stable to acidic and reductive conditions | Basic hydrolysis[1] | Offers orthogonality to acid-labile protecting groups. |
Experimental Protocols
Detailed methodologies for the protection of a 1,2-diol using benzaldehyde to form a 2-phenyl-1,3-dioxolane (a close analog of this compound) and its subsequent deprotection are provided below.
Protection of a 1,2-Diol with Benzaldehyde Dimethyl Acetal
This protocol describes an efficient method for the formation of a benzylidene acetal using copper(II) trifluoromethanesulfonate as a catalyst.[2]
Materials:
-
Substrate 1,2-diol (1.0 mmol)
-
Benzaldehyde dimethyl acetal (1.2 mmol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05–0.1 mmol)
-
Acetonitrile (10 mL)
-
Triethylamine (Et₃N) (0.2 mmol)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
Dissolve the 1,2-diol in acetonitrile in a round-bottom flask.
-
Add benzaldehyde dimethyl acetal to the solution.
-
Add Cu(OTf)₂ to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-phenyl-1,3-dioxolane derivative.
Deprotection of a 2-Phenyl-1,3-dioxolane
This protocol outlines the standard acid-catalyzed hydrolysis for the removal of the benzylidene acetal.
Materials:
-
Protected diol (1.0 mmol)
-
Aqueous acid (e.g., 1 M HCl or acetic acid/water mixture)
-
Organic solvent (e.g., THF, acetone)
-
Saturated sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the protected diol in a suitable organic solvent.
-
Add the aqueous acid solution to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diol if necessary.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the protection and deprotection processes.
References
Determining the Enantiomeric Excess of 2,4-Diphenyl-1,3-dioxolane Derivatives: A Comparative Guide
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug development, ensuring the stereochemical purity of chiral molecules. For 2,4-Diphenyl-1,3-dioxolane derivatives, which serve as important chiral building blocks and intermediates, accurate ee determination is paramount. This guide compares the three primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC
A representative protocol for the analysis of a 1,3-dioxolane derivative is as follows.[1]
-
Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: Utilize an HPLC system equipped with a UV detector and a chiral column.
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H or equivalent (amylose or cellulose-based CSP).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The optimal ratio may require method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or 254 nm.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times (t_R). The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
Comparative Data: Chiral HPLC
| Parameter | Typical Value | Advantages | Disadvantages |
| Resolution (R_s) | > 1.5 | High resolution achievable. | Method development can be time-consuming. |
| Analysis Time | 10 - 30 min | Relatively fast for routine analysis. | Can be longer than GC for some compounds. |
| Sensitivity | Low µg/mL | Good for trace analysis. | Detector-dependent. |
| Instrumentation | Standard HPLC with Chiral Column | Widely available instrumentation. | Chiral columns can be expensive. |
| Sample State | Solution | Non-destructive. | Sample must be soluble in mobile phase. |
Workflow for Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is another effective chromatographic method for separating enantiomers, particularly for volatile and thermally stable compounds. Similar to HPLC, it employs a chiral stationary phase, often based on cyclodextrin derivatives.[2][3]
Experimental Protocol: Chiral GC
The following is a general protocol for the chiral GC analysis of a dioxolane derivative.[4]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.
-
Chromatographic Conditions:
-
Column: DEX-CB, Chiraldex G-DA, or equivalent cyclodextrin-based column (e.g., 25 m x 0.25 mm i.d.).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.
-
Detector Temperature: 250 °C.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. The enantiomers will elute at different times. Calculate the enantiomeric excess from the integrated peak areas provided by the FID.
Comparative Data: Chiral GC
| Parameter | Typical Value | Advantages | Disadvantages |
| Resolution (R_s) | > 1.2 | Excellent resolution for volatile compounds. | Limited to thermally stable analytes. |
| Analysis Time | 5 - 20 min | Often faster than HPLC. | Temperature programming can increase run time. |
| Sensitivity | ng/mL to pg/mL | Very high sensitivity with FID. | Destructive technique. |
| Instrumentation | Standard GC with Chiral Column | Common in analytical labs. | Column bleed at high temperatures can be an issue. |
| Sample State | Volatile Solution | Requires very small sample volume. | Derivatization may be needed to increase volatility. |
Workflow for Chiral GC Analysis
Caption: Workflow for ee determination by Chiral GC.
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a distinct method for determining enantiomeric excess without requiring chromatographic separation.[5][6] The technique involves adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the NMR sample. The CSA forms transient, diastereomeric complexes with the enantiomers, causing their corresponding signals in the NMR spectrum to resonate at different chemical shifts.
This method is particularly effective for the diol precursors of 1,3-dioxolanes.[7]
Experimental Protocol: NMR with Chiral Derivatizing Agent
This protocol describes a three-component derivatization for a diol precursor.[7]
-
Sample Preparation: In an NMR tube, dissolve the diol sample (~5 µmol) in 0.6 mL of CDCl_3.
-
Derivatization:
-
Add 2-formylphenylboronic acid (1.1 equivalents).
-
Add an enantiopure amine, such as (R)-α-methylbenzylamine (1.1 equivalents).
-
Gently shake the tube for 1-2 minutes at room temperature to allow the formation of diastereomeric iminoboronate esters.
-
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals (I1 and I2). The molar ratio of the enantiomers is directly proportional to the integral ratio, which can be used to calculate the enantiomeric excess.
Comparative Data: NMR Spectroscopy
| Parameter | Typical Value | Advantages | Disadvantages |
| Resolution (Δδ) | 0.01 - 0.1 ppm | No physical separation needed. | Lower resolution than chromatography. |
| Analysis Time | 5 - 15 min | Very fast acquisition time. | Sample preparation can add time. |
| Sensitivity | High mg range | Provides structural information. | Low sensitivity; requires more sample. |
| Instrumentation | High-field NMR Spectrometer | Absolute method (no calibration needed). | Expensive and specialized instrumentation. |
| Sample State | Solution | Non-destructive. | Signal overlap can complicate analysis. |
Workflow for NMR-Based ee Analysis
Caption: Workflow for ee determination by NMR Spectroscopy.
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of 2,4-Diphenyl-1,3-dioxolane in asymmetric catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2,4-Diphenyl-1,3-dioxolane Derivatives and Alternatives in Asymmetric Synthesis.
In the landscape of asymmetric catalysis, the quest for efficient, selective, and versatile chiral auxiliaries and ligands is paramount. Among the myriad of molecular frameworks employed, the C₂-symmetric backbone of 1,3-dioxolanes has proven to be a valuable scaffold. This guide provides a comparative performance benchmark of catalysts derived from the this compound motif, primarily its prominent derivative TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol), against other widely used chiral catalysts in two key asymmetric transformations: the cyanosilylation of aldehydes and the α-alkylation of glycine Schiff bases.
While this compound itself is a foundational chiral structure, it is most frequently utilized as a precursor to more sterically elaborate and catalytically active ligands like TADDOL. The increased steric bulk and defined chiral environment of TADDOL and its derivatives are crucial for achieving high levels of stereochemical control. This guide, therefore, focuses on the performance of these readily accessible and widely studied TADDOL-based systems.
Asymmetric Cyanosilylation of Aldehydes
The addition of trimethylsilyl cyanide (TMSCN) to aldehydes is a fundamental method for the synthesis of cyanohydrins, which are versatile intermediates in the preparation of α-hydroxy acids, β-amino alcohols, and other valuable chiral building blocks. The following table compares the performance of a TADDOL-derived catalyst with other notable catalyst systems in the asymmetric cyanosilylation of benzaldehyde.
Table 1: Performance Comparison in the Asymmetric Cyanosilylation of Benzaldehyde
| Catalyst/Ligand (mol%) | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| TADDOL derivative (L1) (12) | Ti(OiPr)₄ | Toluene | RT | 72 | 56 | 22 | [1] |
| TADDOL derivative (mod.) | Ti(OiPr)₄ | Toluene | RT | - | - | up to 71 | [1] |
| β-Amino alcohol-Ti | Ti(OiPr)₄ | CH₂Cl₂ | -20 | - | 90-99 | up to 94 | [2] |
| (Salen)TiCl₂ | - | CH₂Cl₂ | RT | <1 | - | up to 92 | [3] |
| Chiral Oxazaborolidinium Ion | - | CH₂Cl₂ | - | - | >90 | >90 | [4] |
| Chiral Metal Clusters | - | - | RT | - | up to 99 | up to 78 | [5] |
| Thiourea derivative | - | CH₂Cl₂ | -78 | 2 | - | 96 | [6] |
Experimental Protocol: Asymmetric Cyanosilylation of Benzaldehyde with a TADDOL-derived Titanium Catalyst
A representative procedure for the asymmetric cyanosilylation of benzaldehyde using a TADDOL-derived catalyst is as follows:
-
To a solution of the TADDOL-derived ligand (0.12 mmol) in toluene (1.0 mL) is added Ti(OiPr)₄ (0.10 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Benzaldehyde (1.0 mmol) is then added, and the solution is cooled to the desired reaction temperature.
-
Trimethylsilyl cyanide (TMSCN, 1.2 mmol) is added dropwise.
-
The reaction is stirred for the specified time (e.g., 72 hours) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired cyanohydrin product.
-
The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).
Asymmetric α-Alkylation of Glycine Schiff Bases
The enantioselective alkylation of glycine Schiff bases is a powerful method for the synthesis of non-proteinogenic α-amino acids, which are of significant interest in medicinal chemistry and drug development. The following table presents a performance comparison of a TADDOL-derived phase-transfer catalyst with other catalyst systems for the asymmetric alkylation of tert-butyl glycinate benzophenone imine.
Table 2: Performance Comparison in the Asymmetric α-Alkylation of tert-Butyl Glycinate Benzophenone Imine
| Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Alkylating Agent | Yield (%) | ee (%) | Reference |
| TADDOL-derived PTC | K₂CO₃ | CH₂Cl₂ | RT | - | Benzyl Bromide | High | up to 93 | [7] |
| Cinchona-derived PTC | KOH | Toluene | RT | - | Benzyl Bromide | 95 | 99 | |
| Spirocyclic PTC (2) | Cs₂CO₃ | Toluene | RT | - | Benzyl Bromide | 92 | 98 | |
| BINOL-derived PTC | CsOH·H₂O | Toluene | RT | - | Benzyl Bromide | 90-98.5 | 90-98.5 | [8][9] |
| Cinchona-Calixarene PTC (0.1) | K₂CO₃ | CH₂Cl₂ | RT | - | Benzyl Bromide | 98 | 99.9 | [10] |
Experimental Protocol: Phase-Transfer Catalyzed Asymmetric Alkylation of tert-Butyl Glycinate Benzophenone Imine
A general procedure for the phase-transfer catalyzed asymmetric alkylation is as follows:
-
To a mixture of tert-butyl glycinate benzophenone imine (0.5 mmol) and the chiral phase-transfer catalyst (0.005 mmol, 1 mol%) in an appropriate solvent (e.g., CH₂Cl₂) is added the solid base (e.g., K₂CO₃, 1.0 mmol).
-
The alkylating agent (e.g., benzyl bromide, 0.6 mmol) is added, and the resulting mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the solid base.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the desired α-alkylated amino acid ester derivative.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing Asymmetric Catalysis Workflows
To illustrate the logical flow of a typical asymmetric catalysis experiment, the following diagrams were generated using Graphviz.
Caption: General workflow for an asymmetric catalysis experiment.
Caption: Logical flow of a phase-transfer catalysis cycle.
References
- 1. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric Cyanosilylation of Aldehydes by a Lewis Acid/Base Synergistic Catalyst of Chiral Metal Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. summit.sfu.ca [summit.sfu.ca]
- 7. Investigations Concerning the Syntheses of TADDOL-Derived Secondary Amines and Their Use To Access Novel Chiral Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Efficacy of 2,4-Diphenyl-1,3-dioxolane and its Analogs: A Comparative Guide
This guide provides a comparative analysis of the efficacy of 2,4-Diphenyl-1,3-dioxolane and structurally similar compounds, with a focus on their anticonvulsant and multidrug resistance (MDR) modulating activities. The information presented is based on available preclinical data.
Comparative Efficacy Data
While specific comparative efficacy data for this compound is limited in the reviewed literature, studies on its derivatives and other dioxolane-containing compounds provide valuable insights into the potential of this chemical scaffold. The primary therapeutic area where these compounds have been evaluated is in the treatment of seizures, with some research also exploring their ability to reverse multidrug resistance in cancer cells.
The anticonvulsant properties of dioxolane derivatives have been assessed primarily using the Maximal Electroshock Seizure (MES) and subcutaneous Metrazol (scMet) or Pentylenetetrazole (scPTZ) tests in mice. The MES test is a model for generalized tonic-clonic seizures, while the scMet/scPTZ test is used to identify compounds effective against myoclonic seizures.[1][2]
A notable study on spiro[1,3-dioxolane-2,3'-indolin]-2'-ones revealed that these compounds can protect mice against both electrically and chemically induced seizures.[1][3] The median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population, was determined for the most active compounds.
Table 1: Anticonvulsant Activity of Spiro[1,3-dioxolane-2,3'-indolin]-2'-one Derivatives in Mice [3]
| Compound | MES Test ED50 (mg/kg) |
| 5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one | 27.97 |
Another study on 2-acetylnaphthalene derivatives with a dioxolane structure demonstrated their protective effects in both MES and scMet tests.[2] While specific ED50 values were not provided in the abstract, the study identified several compounds as active.
Derivatives of 2,2-diphenyl-1,3-dioxolane and 4,5-diphenyl-1,3-dioxolane have been investigated as potential modulators to overcome multidrug resistance in cancer cells, a phenomenon often mediated by the overexpression of P-glycoprotein (P-gp).[4][5] The in vitro cytotoxicity and the ability of these compounds to resensitize MDR cells were evaluated using the MTT assay in human Caco-2 cells. The results indicated that at low concentrations, several of these substances could reverse tumor cell MDR, with some showing better effects than the established modulator trifluoperazine.[4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in the evaluation of dioxolane derivatives.
The MES test is a standard preclinical assay to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.[6]
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.
Procedure:
-
Stimulation: A supramaximal electrical stimulus is delivered via corneal or ear-clip electrodes. For mice, a common stimulus is an alternating current of 50 mA at 60 Hz for 0.2 seconds.[9] For rats, a 150 mA stimulus at 60 Hz for 0.2 seconds is often used.[7]
-
Drug Administration: The test compound is administered intraperitoneally or orally at various doses prior to the electrical stimulus.
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.[9]
-
Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED50) is calculated.
This test is used to identify compounds that may be effective against absence or myoclonic seizures.[1]
Objective: To evaluate the ability of a compound to prevent seizures induced by the chemical convulsant pentylenetetrazole.
Procedure:
-
Animal Model: Mice are commonly used.
-
Convulsant Administration: A dose of pentylenetetrazole sufficient to induce clonic seizures in a majority of animals (e.g., 85 mg/kg) is administered subcutaneously.[2]
-
Drug Administration: The test compound is administered prior to the pentylenetetrazole injection.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures is considered protection.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from seizures, is determined.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Objective: To determine the cytotoxicity of the compounds and their ability to enhance the cytotoxicity of a standard anticancer drug in multidrug-resistant cells.
Procedure:
-
Cell Culture: Human Caco-2 cells, which overexpress P-glycoprotein, are cultured in a suitable medium.[4]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds alone (to determine cytotoxicity) or in combination with a cytotoxic agent like a standard chemotherapy drug (to assess MDR reversal).
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 (the concentration that inhibits cell growth by 50%) is calculated to determine cytotoxicity. The reversal of MDR is quantified by the potentiation of the cytotoxic effect of the standard anticancer drug.
Signaling Pathways and Mechanisms of Action
The precise mechanism of action for anticonvulsant dioxolane derivatives has not been fully elucidated. However, the general mechanisms of anticonvulsant drugs often involve the modulation of neuronal excitability through interactions with ion channels and neurotransmitter systems.[10][11][12]
Potential Mechanisms of Anticonvulsant Action:
-
Modulation of Voltage-Gated Sodium Channels: Many anticonvulsants stabilize the inactive state of voltage-gated sodium channels, which reduces the repetitive firing of neurons and limits the propagation of seizure activity.[10][12]
-
Enhancement of GABA-Mediated Inhibition: Some drugs increase the inhibitory effects of the neurotransmitter GABA (gamma-aminobutyric acid) by acting on GABA-A receptors or by affecting GABA metabolism or reuptake.[10][11]
-
Inhibition of Voltage-Gated Calcium Channels: Blocking T-type calcium channels in thalamic neurons can reduce the burst firing associated with absence seizures.[10]
The reversal of multidrug resistance by diphenyl-dioxolane derivatives is likely due to their interaction with P-glycoprotein, an ATP-dependent efflux pump. These compounds may act as competitive or non-competitive inhibitors of P-gp, thereby preventing the efflux of anticancer drugs from the tumor cells and restoring their cytotoxic efficacy.[4]
Caption: Potential mechanisms of anticonvulsant action for dioxolane derivatives.
Caption: Workflow for the Maximal Electroshock Seizure (MES) Test.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis and anticonvulsant activity of some new dioxolane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential anticonvulsants. 11. Synthesis and anticonvulsant activity of spiro[1,3-dioxolane-2,3'-indolin]-2'-ones and structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Maximal Electroshock Seizure Testing in Rats [bio-protocol.org]
- 8. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]
- 10. pharmacyfreak.com [pharmacyfreak.com]
- 11. Anticonvulsant drugs | Pharmacology Education Project [pharmacologyeducation.org]
- 12. epilepsysociety.org.uk [epilepsysociety.org.uk]
Safety Operating Guide
Proper Disposal of 2,4-Diphenyl-1,3-dioxolane: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2,4-Diphenyl-1,3-dioxolane is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals on how to handle and dispose of this chemical waste safely.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to your institution's specific hazardous waste management protocols. General best practices for handling chemical waste include wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Work Area | Well-ventilated chemical fume hood | To minimize inhalation of vapors. |
Step-by-Step Disposal Procedure
The disposal of this compound, as with most laboratory chemicals, is regulated and cannot be discharged into the regular trash or sewer system.[1] It must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) program.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste. The label must include the full chemical name, concentration, and the words "Hazardous Waste".[1]
-
Do not mix this compound waste with other incompatible chemical waste streams. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[2]
2. Waste Collection and Storage:
-
Use a compatible, leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][3]
-
Keep the waste container securely capped at all times, except when adding waste.[2][4]
-
Store the waste container in a designated "Satellite Accumulation Area" within the laboratory, which should be at or near the point of waste generation.[2][3] This area must be inspected weekly for any signs of leakage.[2]
3. Accidental Spill Containment:
-
In the event of a spill, prevent further leakage if it is safe to do so.[5][6]
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.
-
Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[5][6]
4. Arranging for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.
-
Complete any required hazardous waste disposal forms, providing accurate information about the chemical and its quantity.[1]
-
EHS will then manage the final disposal through a licensed hazardous waste disposal facility.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. 2,4,5-Trimethyl-2-phenyl-1,3-dioxolane SDS, 5413-61-6 Safety Data Sheets - ECHEMI [echemi.com]
- 6. 2-Phenyl-1,3-dioxolane SDS, 936-51-6 Safety Data Sheets - ECHEMI [echemi.com]
Personal protective equipment for handling 2,4-Diphenyl-1,3-dioxolane
Essential Safety and Handling Guide for 2,4-Diphenyl-1,3-dioxolane
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data for structurally similar dioxolane compounds. Researchers should handle this chemical with caution and treat it as potentially hazardous. All recommendations should be reviewed and adapted to the specific laboratory conditions and procedures.
This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), operational plans, and disposal procedures.
Personal Protective Equipment (PPE)
Proper PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Notes |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards is recommended.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant apron. | Nitrile gloves may offer splash protection but have poor resistance to ethers and should be replaced immediately upon contamination.[2][3][4][5] Always inspect gloves for integrity before use. |
| Respiratory Protection | A full-face respirator with an appropriate organic vapor cartridge. | To be used if exposure limits are exceeded, if irritation is experienced, or when working in poorly ventilated areas.[1] |
Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
1. Engineering Controls:
-
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Ensure safety shower and eyewash stations are readily accessible.
2. Safe Handling Procedures:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe vapors or mists.[2]
-
Wash hands thoroughly after handling.
-
Take off any contaminated clothing immediately.[1]
3. First-Aid Measures:
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.
-
After skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[2][6]
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with applicable laws and good laboratory practices.[6]
-
Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it in a suitable, closed container for disposal.[1] Avoid breathing vapors and ensure adequate ventilation.
Visual Guidance
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
